Foscarnet
説明
Structure
3D Structure
特性
Key on ui mechanism of action |
Foscarnet exerts its antiviral activity by a selective inhibition at the pyrophosphate binding site on virus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases. Foscarnet sodium is an organic analogue of inorganic pyrophosphate that inhibits replication of herpesviruses in vitro including cytomegalovirus (CMV) and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Foscarnet sodium exerts its antiviral activity by a selective inhibition at the pyrophosphate binding site on virus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases. Foscarnet sodium does not require activation (phosphorylation) by thymidine kinase or other kinases and therefore is active in vitro against HSV TK deficient mutants and CMV UL97 mutants. Thus, HSV strains resistant to acyclovir or CMV strains resistant to ganciclovir may be sensitive to foscarnet sodium. However, acyclovir or ganciclovir resistant mutants with alterations in the viral DNA polymerase may be resistant to foscarnet sodium and may not respond to therapy with foscarnet sodium. The combination of foscarnet sodium and ganciclovir has been shown to have enhanced activity in vitro. The pyrophosphate (PP(i)) analog foscarnet inhibits viral DNA-polymerases and is used to treat cytomegalovirus and human immunodeficiency vius infections. Nucleotide cyclases and DNA-polymerases catalyze analogous reactions, i.e. a phosphodiester bond formation, and have similar topologies in their active sites. Inhibition by foscarnet of adenylyl cyclase isoforms was therefore tested with (i) purified catalytic domains C1 and C2 of types I and VII (IC1 and VIIC1) and of type II (IIC2) and (ii) membrane-bound holoenzymes (from mammalian tissues and types I, II, and V heterologously expressed in Sf9 cell membranes). Foscarnet was more potent than PP(i) in suppressing forskolin-stimulated catalysis by both, IC1/IIC2 and VIIC1/IIC2. Stimulation of VIIC1/IIC2 by Galpha(s) relieved the inhibition by foscarnet but not that by PP(i). The IC(50) of foscarnet on membrane-bound adenylyl cyclases also depended on their mode of regulation. These findings predict that receptor-dependent cAMP formation is sensitive to inhibition by foscarnet in some, but not all, cells. This was verified with two cell lines; foscarnet blocked cAMP accumulation after A(2A)-adenosine receptor stimulation in PC12 but not in HEK-A(2A) cells. Foscarnet also inhibited soluble and, to a lesser extent, particulate guanylyl cylase. Thus, foscarnet interferes with the generation of cyclic nucleotides, an effect which may give rise to clinical side effects. The extent of inhibition varies with the enzyme isoform and with the regulatory input. |
|---|---|
CAS番号 |
4428-95-9 |
分子式 |
CH3O5P |
分子量 |
126.01 g/mol |
IUPAC名 |
phosphonoformic acid |
InChI |
InChI=1S/CH3O5P/c2-1(3)7(4,5)6/h(H,2,3)(H2,4,5,6) |
InChIキー |
ZJAOAACCNHFJAH-UHFFFAOYSA-N |
SMILES |
C(=O)(O)P(=O)(O)O |
正規SMILES |
C(=O)(O)P(=O)(O)O |
melting_point |
88.06 °C |
物理的記述 |
Solid |
関連するCAS |
63585-09-1 (tri-hydrochloride salt) |
溶解性 |
Complete 1.68e+01 g/L |
同義語 |
Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate |
製品の起源 |
United States |
Foundational & Exploratory
Foscarnet's Mechanism of Action on Viral DNA Polymerase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foscarnet, an organic analog of inorganic pyrophosphate, is a broad-spectrum antiviral agent effective against herpesviruses and human immunodeficiency virus (HIV). Its unique mechanism of action, directly targeting viral DNA polymerase, makes it a critical therapeutic option, particularly in cases of resistance to other antiviral drugs. This technical guide provides a comprehensive overview of this compound's core mechanism of action on viral DNA polymerase, supported by available data, experimental methodologies, and visual representations of the underlying processes.
Core Mechanism of Action
This compound functions as a non-competitive inhibitor of viral DNA polymerase by mimicking the pyrophosphate (PPi) molecule. During DNA synthesis, viral DNA polymerase catalyzes the incorporation of deoxynucleoside triphosphates (dNTPs) into the growing DNA chain, releasing a pyrophosphate molecule in the process. This compound selectively binds to the pyrophosphate binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from the incoming dNTP. This action effectively stalls the DNA elongation process and halts viral replication.
A key feature of this compound's mechanism is that it does not require metabolic activation or phosphorylation by viral or cellular kinases to exert its antiviral effect. This is a significant advantage over many nucleoside analogs, such as acyclovir and ganciclovir, which depend on viral thymidine kinase for their initial phosphorylation. Consequently, this compound remains effective against viral strains that have developed resistance to these nucleoside analogs through mutations in their kinase genes.
The selectivity of this compound for viral DNA polymerases over host cellular DNA polymerases is a cornerstone of its therapeutic utility. It inhibits viral enzymes at concentrations that do not significantly affect the function of human DNA polymerases.
Visualizing the Mechanism of Action
The following diagram illustrates the inhibitory action of this compound on viral DNA polymerase.
Caption: this compound binds to the pyrophosphate site on viral DNA polymerase, blocking DNA elongation.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound is quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50% in cell culture. For resistant strains, a fold-increase in IC50 is often reported compared to the wild-type virus.
| Virus Strain | Mutation in DNA Polymerase | Fold Increase in this compound IC50 | Reference |
| Human Cytomegalovirus (HCMV) | A692S | Resistant | |
| Human Cytomegalovirus (HCMV) | E756K | Resistant | |
| Human Cytomegalovirus (HCMV) | E756D | Resistant | |
| Human Cytomegalovirus (HCMV) | N495K | Confers resistance | |
| Human Cytomegalovirus (HCMV) | V787L | Associated with retinitis progression | |
| Human Cytomegalovirus (HCMV) | E756Q | Associated with retinitis progression | |
| Varicella-Zoster Virus (VZV) | R665G | Resistant | |
| Varicella-Zoster Virus (VZV) | V666L | Resistant | |
| Varicella-Zoster Virus (VZV) | Q692R | Resistant | |
| Varicella-Zoster Virus (VZV) | R806S | Resistant | |
| Varicella-Zoster Virus (VZV) | L809S | Resistant |
This compound Resistance
Resistance to this compound arises from mutations in the viral DNA polymerase gene that alter the drug's binding site. These mutations are typically found in conserved domains of the polymerase. Unlike nucleoside analogs, where resistance can also emerge from mutations in viral kinases, this compound resistance is confined to the polymerase gene.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of this compound.
Viral DNA Polymerase Inhibition Assay
This assay directly measures the effect of this compound on the enzymatic activity of viral DNA polymerase.
Objective: To determine the concentration of this compound required to inhibit the activity of purified viral DNA polymerase.
General Procedure:
-
Enzyme and Substrate Preparation: Purified recombinant viral DNA polymerase is used. The substrate typically consists of a primed DNA template and a mixture of dNTPs, one of which is radiolabeled (e.g., [³H]dTTP or [α-³²P]dCTP).
-
Reaction Mixture: The reaction buffer contains the purified polymerase, the DNA template-primer, all four dNTPs (including the radiolabeled one), and varying concentrations of this compound.
-
Incubation: The reaction is initiated and incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized, radiolabeled DNA is precipitated using an acid (e.g., trichloroacetic acid) and collected on a filter.
-
Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter. This is proportional to the polymerase activity.
-
Data Analysis: The polymerase activity at each this compound concentration is calculated as a percentage of the activity in the absence of the drug. The IC50 value is then determined.
Plaque Reduction Assay
This cell-based assay is used to determine the antiviral activity of this compound against a specific virus in a biological system.
Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).
General Procedure:
-
Cell Culture: A monolayer of susceptible host cells is prepared in multi-well plates.
-
Viral Infection: The cell monolayers are infected with a standardized amount of the virus.
-
Drug Application: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of this compound.
-
Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (areas of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque formation at each this compound concentration is calculated relative to the control (no drug). The IC50 is determined from the dose-response curve.
Experimental Workflow Visualization
The following diagram outlines a general workflow for evaluating the antiviral properties of a compound like this compound.
Caption: A generalized workflow for the in vitro evaluation of this compound's antiviral activity.
Conclusion
This compound's mechanism of action as a direct inhibitor of the pyrophosphate binding site on viral DNA polymerase provides a crucial therapeutic tool against a range of DNA viruses. Its independence from kinase activation allows it to circumvent common resistance mechanisms to nucleoside analogs. Understanding the molecular basis of its action, the quantitative measures of its inhibitory effects, and the mechanisms of resistance are paramount for its effective clinical use and for the development of next-generation antiviral agents. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this compound and other polymerase inhibitors.
Antiviral Spectrum of Foscarnet Against Herpesviruses: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Foscarnet, a pyrophosphate analog, is a potent antiviral agent with a broad spectrum of activity against human herpesviruses. Its unique mechanism of action, directly inhibiting viral DNA polymerase without the need for intracellular activation by viral kinases, makes it a critical therapeutic option, particularly for infections caused by strains resistant to nucleoside analogs like acyclovir and ganciclovir. This guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its mechanism of action, resistance pathways, quantitative antiviral activity, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its antiviral effect by reversibly blocking the pyrophosphate binding site of viral DNA polymerase.[1][2][3] This action prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs), thereby halting the elongation of the viral DNA chain.[3] Unlike nucleoside analogs, this compound does not require phosphorylation by viral or cellular kinases to become active, allowing it to be effective against viruses that have developed resistance through mutations in these activating enzymes.[3]
Antiviral Spectrum and Potency
This compound demonstrates broad activity against the human herpesvirus family. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound against various herpesviruses, as determined by different in vitro assays. It is important to note that these values can vary depending on the specific viral strain, cell type used in the assay, and the assay methodology.
Table 1: Antiviral Activity of this compound against Alphaherpesviruses
| Virus | Strain | Cell Type | Assay Method | IC50 (µM) | EC50 (µM) | Reference(s) |
| Herpes Simplex Virus 1 (HSV-1) | Wild-type | Vero | Plaque Reduction Assay | - | 32.6 | [4] |
| Acyclovir-resistant | - | Plaque Reduction Assay | - | >100 | [4] | |
| KOS | - | - | - | - | [5] | |
| Herpes Simplex Virus 2 (HSV-2) | Acyclovir-resistant | - | - | - | - | [6][7] |
| Varicella-Zoster Virus (VZV) | - | - | - | - | - | [8] |
Table 2: Antiviral Activity of this compound against Betaherpesviruses
| Virus | Strain | Cell Type | Assay Method | IC50 (µM) | EC50 (µM) | Reference(s) |
| Human Cytomegalovirus (CMV) | AD169 | Fibroblasts | Plaque Reduction Assay | - | 27.8 | [4] |
| Wild-type | Human Foreskin Fibroblasts | DNA Hybridization | ≤400 (sensitive) | - | [9] | |
| Ganciclovir-resistant | - | - | 190 | - | [10] | |
| Human Herpesvirus 6 (HHV-6) | - | MT-4 | Real-time PCR | 16.53 ± 4.57 | - | |
| Human Herpesvirus 7 (HHV-7) | - | - | - | - | - |
Table 3: Antiviral Activity of this compound against Gammaherpesviruses
| Virus | Strain | Cell Type | Assay Method | IC50 (µM) | EC50 (µM) | Reference(s) |
| Epstein-Barr Virus (EBV) | P3HR-1 | - | Real-time PCR | 2.18 ± 0.65 | - | |
| Human Herpesvirus 8 (HHV-8) | BCBL-1 | - | Real-time PCR | 38.83 | - |
Mechanisms of Resistance
Resistance to this compound in herpesviruses is primarily associated with mutations in the viral DNA polymerase gene. These mutations typically occur in conserved regions of the enzyme and are thought to reduce the binding affinity of this compound to the pyrophosphate binding site. Unlike resistance to nucleoside analogs, this compound resistance does not involve alterations in viral thymidine kinase or other activating kinases.
Experimental Protocols
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a standard method for determining the in vitro antiviral activity of a compound by quantifying the reduction in viral plaque formation in the presence of the drug.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, human foreskin fibroblasts for CMV) in 6- or 24-well plates.
-
Virus stock with a known titer.
-
This compound stock solution.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Drug Dilution: Prepare serial dilutions of this compound in a serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a viral inoculum calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and add the prepared this compound dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: After a suitable incubation period with the drug, aspirate the drug-containing medium and add the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cell monolayer with the staining solution.
-
Plaque Counting: Wash the plates to remove excess stain and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 is determined as the concentration of this compound that reduces the number of plaques by 50%.
DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of purified herpesvirus DNA polymerase.
Materials:
-
Purified herpesvirus DNA polymerase.
-
Activated DNA template (e.g., activated calf thymus DNA).
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl).
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP).
-
Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP).
-
This compound stock solution.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing the reaction buffer, activated DNA template, unlabeled dNTPs, and the radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds in the linear range.
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity for each this compound concentration compared to the no-inhibitor control. The IC50 is determined as the concentration of this compound that inhibits enzyme activity by 50%.
Conclusion
This compound remains a cornerstone in the management of severe herpesvirus infections, particularly in the context of drug resistance. Its broad-spectrum activity and unique mechanism of action underscore its importance in the antiviral armamentarium. A thorough understanding of its potency against different herpesviruses, coupled with standardized in vitro testing methodologies, is crucial for optimizing its clinical use and for the development of novel antiviral strategies. This guide provides the foundational technical information required by researchers and drug development professionals to further explore and leverage the therapeutic potential of this compound and its analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of this compound against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA polymerase mutations in drug-resistant herpes simplex virus mutants determine in vivo neurovirulence and drug-enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-resistant herpes simplex virus infection in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound therapy for severe acyclovir-resistant herpes simplex virus type-2 infections in patients with the acquired immunodeficiency syndrome (AIDS). An uncontrolled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Incidence of this compound Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Foscarnet's Activity Against Cytomegalovirus (CMV): A Technical Overview
An in-depth guide for researchers, scientists, and drug development professionals on the activity of Foscarnet against Cytomegalovirus (CMV) strains.
This compound, a structural analog of inorganic pyrophosphate, serves as a vital antiviral agent against cytomegalovirus (CMV), particularly for infections resistant to ganciclovir and in immunocompromised patient populations. This document provides a comprehensive technical guide on its mechanism of action, quantitative in vitro activity, resistance profiles, and the experimental methodologies used for its evaluation.
Mechanism of Action
This compound exerts its antiviral effect by directly and selectively inhibiting the pyrophosphate binding site on the viral DNA polymerase.[1][2][3] Unlike nucleoside analogs like ganciclovir, this compound does not require intracellular activation via phosphorylation.[1][4] It non-competitively blocks the cleavage of pyrophosphate from deoxynucleoside triphosphates, which halts the elongation of the viral DNA chain, thereby preventing viral replication.[1][5]
Quantitative In Vitro Activity
The antiviral activity of this compound is quantified by its 50% inhibitory concentration (IC50), the drug concentration required to reduce viral replication by 50% in vitro. Susceptibility testing is typically performed using plaque reduction or DNA hybridization assays.[6][7]
| CMV Strain/Isolate Type | Assay Method | Median IC50 (µM) | IC50 Range (µM) | Reference |
| Laboratory Strain (AD169) | Plaque Reduction | N/A | 106 - 113 | [8] |
| Laboratory Strain (Towne) | Plaque Reduction | N/A | 109 - 112 | [8] |
| Clinical Isolates (Pre-therapy) | DNA Hybridization | 151 | N/A | [6] |
| Clinical Isolates (Pre-therapy) | Plaque Reduction | N/A | 46.65 - 460.22 | [7] |
| This compound-Resistant Isolates | DNA Hybridization / Plaque Reduction | >400 | 439 - 873 | [9] |
Note: IC50 values can vary based on the specific laboratory, cell line (e.g., human foreskin fibroblasts), and assay protocol used. An isolate is generally considered resistant if the IC50 is >400 µM.[7][9]
Mechanism of Resistance
CMV resistance to this compound is primarily associated with specific mutations in the UL54 gene, which encodes the viral DNA polymerase.[4][10] These mutations alter the polymerase structure, reducing the binding affinity of this compound. Unlike ganciclovir resistance, which often involves mutations in the UL97 kinase gene, this compound resistance is independent of UL97 activity.[4] While certain UL54 mutations can confer cross-resistance to ganciclovir or cidofovir, this is not always the case.[4][11] Genotypic testing is used to identify resistance-conferring mutations in the UL54 gene.[12]
Experimental Protocols: Plaque Reduction Assay
The plaque reduction assay (PRA) is a gold-standard phenotypic method to determine the in vitro susceptibility of CMV isolates to antiviral drugs.[13][14]
Experimental Workflow:
Detailed Methodology:
-
Cell Preparation: Human foreskin fibroblast (MRHF) or MRC-5 cells are grown to confluence in 24-well tissue culture plates.[13][15]
-
Inoculation: Each well is inoculated with a virus suspension containing a predetermined number of plaque-forming units (PFU), typically between 40 and 80.[13]
-
Adsorption: The virus is allowed to adsorb to the cells for approximately 90 minutes at 37°C.[13]
-
Drug Application: The virus inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium, such as 0.4% agarose, containing two-fold serial dilutions of this compound. A set of control wells receives no drug.[13]
-
Incubation: Plates are incubated for 7 to 14 days, or until plaques are clearly visible in the control wells.[13]
-
Visualization: The cell monolayers are fixed (e.g., with 10% formalin) and stained (e.g., with 0.8% crystal violet) to allow for visualization and counting of the plaques.[13]
-
Data Analysis: The plaques in each well are counted. The percentage of plaque reduction is calculated for each this compound concentration compared to the control wells. The IC50 value is then determined from the resulting dose-response curve.[6][13]
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Mechanism of action of this compound against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant Phenotyping of Cytomegalovirus UL54 Mutations That Emerged during Cell Passages in the Presence of either Ganciclovir or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.asm.org [journals.asm.org]
- 7. [In vitro susceptibility to ganciclovir and this compound of cytomegaloviruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro anti-human cytomegalovirus activity of liposome-encapsulated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incidence of this compound Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral resistance in human cytomegalovirus due to UL54 mutations without UL97 mutations – Annals of Clinical Microbiology [acm.or.kr]
- 11. clinsurggroup.us [clinsurggroup.us]
- 12. cda-amc.ca [cda-amc.ca]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A standardized plaque reduction assay for determination of drug susceptibilities of cytomegalovirus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
In Vitro Efficacy of Foscarnet Against Herpes Simplex Virus (HSV): A Technical Guide
Introduction
Foscarnet (trisodium phosphonoformate) is a crucial antiviral agent in the management of herpes simplex virus (HSV) infections, particularly those caused by acyclovir-resistant strains. As a pyrophosphate analog, its mechanism of action is distinct from nucleoside analogs like acyclovir, making it an indispensable second-line therapy, especially in immunocompromised patient populations where drug resistance is a significant clinical challenge.[1][2] This document provides an in-depth technical overview of the in vitro efficacy of this compound against HSV, detailing its mechanism of action, summarizing key efficacy data, outlining standard experimental protocols, and visualizing critical pathways and workflows.
Mechanism of Action
This compound exerts its antiviral activity by directly inhibiting the viral DNA polymerase, a key enzyme in viral replication.[1] Unlike nucleoside analogs, this compound does not require intracellular phosphorylation or activation by viral or cellular kinases.[1][3] It functions as a non-competitive inhibitor by reversibly binding to the pyrophosphate-binding site on the HSV DNA polymerase.[4][5] This binding action prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs), thereby stalling the elongation of the viral DNA chain and halting viral replication.[5][6] This direct action on the polymerase is also the reason it remains effective against many HSV strains that have developed resistance to acyclovir through mutations in the viral thymidine kinase (TK) gene.[7]
Quantitative In Vitro Efficacy Data
The in vitro activity of this compound is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the drug concentration required to reduce viral plaque formation or cytopathic effect by 50%. These values can vary based on the specific HSV strain, the cell line used for the assay, and the experimental method employed.
Table 1: In Vitro Efficacy of this compound against Herpes Simplex Virus (HSV)
| Virus Strain | Drug | Assay Method | Cell Line | EC₅₀ / IC₅₀ (µM) | Key Finding | Reference |
| HSV-1 (Wild-Type) | This compound | Plaque Reduction Assay (PRA) | Vero | 32.6 | Baseline efficacy for standard assay. | [8] |
| HSV-1 (Wild-Type) | This compound | Real-Time Cell Analysis (RTCA) | Vero | 93.6 | Higher EC₅₀ compared to PRA, highlighting methodological differences. | [8] |
| HSV-1 (A719T mutant) | This compound | Plaque Reduction Assay | Vero | ~300 | A719T substitution in DNA polymerase confers significant resistance. | [9] |
| HSV-1 (I619K mutant) | This compound | Plaque Reduction Assay | Vero | ~200 | I619K substitution in DNA polymerase confers resistance. | [9] |
| HSV-1 (TK/DNA Pol mutant) | This compound | Plaque Reduction Assay (PRA) | Vero | >316 (Ratio: 9.7x WT) | DNA Polymerase mutation confers high-level resistance. | [8] |
| Feline Herpesvirus-1 (FHV-1) | This compound | Plaque Reduction Assay | CRFK | 232.9 | Comparatively high IC₅₀, suggesting lower efficacy against FHV-1. | [10] |
Note: EC₅₀/IC₅₀ values are highly dependent on assay conditions. Direct comparison between studies should be made with caution. A this compound EC₅₀ of <100 µg/ml is generally considered susceptible in a clinical context.[11]
Experimental Protocols
The gold standard for determining the in vitro susceptibility of HSV to antiviral agents is the Plaque Reduction Assay (PRA).[8] This method directly measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Protocol: Plaque Reduction Assay (PRA)
-
Cell Culture Preparation: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates (e.g., 24-well plates).[12][13]
-
Virus Inoculation: The cell culture medium is removed, and the monolayers are inoculated with a standardized dilution of the HSV isolate, calculated to produce a countable number of plaques (e.g., 20-50 plaques per well). The virus is allowed to adsorb for 1-2 hours.
-
Antiviral Agent Application: Following adsorption, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., methylcellulose or agarose) containing serial dilutions of this compound.[13][14] Control wells receive an overlay with no drug.
-
Incubation: The plates are incubated at 37°C in a humidified CO₂ incubator for 2 to 3 days, allowing for viral replication and plaque formation.[8]
-
Cell Staining and Plaque Counting: After incubation, the overlay is removed, and the cell monolayers are fixed (e.g., with formalin) and stained (e.g., with crystal violet).[13] This process makes the plaques visible as clear zones against a background of stained, viable cells.
-
Data Analysis: The plaques in each well are counted, typically under a microscope. The percentage of plaque reduction is calculated for each drug concentration relative to the control wells. The EC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.[13]
Mechanisms of this compound Resistance
Resistance to this compound in HSV is a known clinical issue, though less common than acyclovir resistance. It arises from specific mutations within the viral DNA polymerase gene (UL30 in HSV-1).[2][9] These mutations alter the pyrophosphate-binding site, reducing the affinity of this compound for the enzyme while preserving the polymerase's essential function for viral replication. Unlike acyclovir resistance, which often involves the viral thymidine kinase, this compound resistance is confined to the drug's direct target. Prolonged or suboptimal drug exposure in immunocompromised patients creates selective pressure that allows these resistant variants to emerge and become the dominant viral population.[15][16]
References
- 1. What is this compound Sodium used for? [synapse.patsnap.com]
- 2. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Novel mutations in antiviral multiresistant HSV-2 genital lesion: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro efficacy of ganciclovir, cidofovir, penciclovir, this compound, idoxuridine, and acyclovir against feline herpesvirus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation between response to acyclovir and this compound therapy and in vitro susceptibility result for isolates of herpes simplex virus from human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid screen test for in vitro susceptibility of clinical herpes simplex virus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. cda-amc.ca [cda-amc.ca]
- 16. Combined use of pritelivir with acyclovir or this compound suppresses evolution of HSV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Foscarnet's Antiviral Mechanism: A Technical Guide for Researchers
Introduction: Foscarnet, an organic analog of inorganic pyrophosphate, stands as a critical antiviral agent, particularly in instances of herpesvirus infections resistant to conventional therapies.[1][2] This document provides an in-depth technical overview of this compound's mechanism of action, quantitative efficacy, resistance profiles, and the experimental protocols used for its evaluation, tailored for professionals in virology and drug development.
Core Mechanism of Viral Inhibition
This compound exerts its antiviral effect by directly inhibiting viral DNA polymerases.[3] Unlike nucleoside analogs such as acyclovir or ganciclovir, this compound does not require intracellular phosphorylation or activation by viral or cellular kinases to be effective.[3][4] This makes it a valuable therapeutic option against viral strains that have developed resistance through mutations in these activating enzymes.[3]
The drug's primary target is the pyrophosphate (PPi) binding site on viral DNA polymerases and reverse transcriptases.[3][5] During viral DNA synthesis, DNA polymerase catalyzes the addition of a deoxynucleoside triphosphate (dNTP) to the growing DNA chain, releasing a pyrophosphate molecule in the process.[3][6] this compound, mimicking the structure of this pyrophosphate, binds to this specific site on the viral enzyme.[3] This binding event physically obstructs the cleavage and release of pyrophosphate from the incoming dNTP, thereby halting the elongation of the viral DNA chain and preventing viral replication.[3][7]
This inhibition is highly selective for viral polymerases over host cellular DNA polymerases, providing a therapeutic window.[2][3] The inhibitory action is reversible; the virus can resume replication if the drug is withdrawn.[2] this compound demonstrates broad-spectrum activity against all human herpesviruses—including cytomegalovirus (CMV), herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus—as well as human immunodeficiency virus (HIV) and hepatitis B virus.[1][5][8]
Caption: this compound non-competitively inhibits viral DNA polymerase by binding to the pyrophosphate site.
Quantitative Data on Antiviral Activity & Resistance
The efficacy of this compound is quantified by its 50% inhibitory concentration (IC50), the concentration required to reduce viral plaque formation by 50% in vitro. Resistance to this compound is primarily associated with specific mutations in the viral DNA polymerase gene (e.g., UL54 in CMV).
Table 1: In Vitro Antiviral Activity of this compound
| Virus | IC50 Range (µM) | Notes |
|---|---|---|
| Human Cytomegalovirus (HCMV) | 100 - 300 µM | Effective against ganciclovir-resistant strains.[8] |
| Herpes Simplex Virus (HSV) | <100 µg/ml (<333 µM) | Threshold for resistance is often considered >100 µg/ml.[9] |
| HIV-1 Reverse Transcriptase | Dose-dependent inhibition | Also shows activity against HIV.[8] |
Table 2: Common this compound Resistance Mutations in CMV DNA Polymerase (UL54)
| Mutation | Polymerase Region/Domain | Cross-Resistance Profile |
|---|---|---|
| T700A, V715M | Region II | Associated with this compound resistance.[10] |
| V781I | Region VI | Associated with this compound resistance.[10] |
| A809V | Region III | Confers this compound resistance and may decrease ganciclovir susceptibility.[11] |
| S290R, E951D | Amino Terminal 1, Palm 2 | Newly confirmed to confer this compound resistance.[12] |
| Q578, T700, V715, E756, V781, V787, L802, A809 | Finger and Palm | Cluster of mutations found in clinical practice.[12] |
Experimental Protocols
Evaluating the antiviral activity of this compound and characterizing resistance involves standardized virological assays.
The PRA is the gold standard for determining the susceptibility of viruses like CMV and HSV to antiviral agents.[13]
Objective: To determine the IC50 of this compound against a specific viral isolate.
Methodology:
-
Cell Culture Preparation: A confluent monolayer of susceptible host cells (e.g., human fibroblasts for CMV) is prepared in multi-well plates.[13][14]
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) in the presence of serial dilutions of this compound.[13][14] A virus control (no drug) and cell control (no virus) are included.
-
Adsorption: The plates are incubated for 1-2 hours to allow the virus to adsorb to and enter the cells.[13]
-
Overlay Application: The virus-drug inoculum is removed and replaced with a semi-solid overlay medium (e.g., agarose or methylcellulose) containing the same concentrations of this compound.[13][14] This overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[13]
-
Incubation: Plates are incubated for a period sufficient for plaques to form (typically 7-10 days for CMV).[14]
-
Plaque Visualization and Counting: The cell monolayer is fixed (e.g., with 10% formalin) and stained (e.g., with 0.8% crystal violet).[14] Plaques, which are clear zones of dead or lysed cells, are then counted under a microscope.[14]
-
IC50 Calculation: The number of plaques at each drug concentration is compared to the virus control. The IC50 is calculated as the concentration of this compound that reduces the number of plaques by 50%.[13]
Caption: Workflow for determining antiviral IC50 using the Plaque Reduction Assay.
This biochemical assay directly measures the effect of this compound on the enzymatic activity of purified viral DNA polymerase.
Objective: To determine the kinetics of inhibition and the inhibitory constant (Ki) of this compound for the viral DNA polymerase.
Methodology:
-
Reaction Components: A reaction mixture is prepared containing a purified viral DNA polymerase, a DNA template-primer, a mixture of dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), and varying concentrations of this compound.
-
Initiation and Incubation: The reaction is initiated by adding the enzyme or dNTPs and incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Termination: The reaction is stopped, typically by adding a strong acid (e.g., trichloroacetic acid), which precipitates the newly synthesized, radiolabeled DNA.
-
Quantification: The precipitated DNA is collected on a filter, washed to remove unincorporated radiolabeled dNTPs, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the polymerase activity. The activity at different this compound concentrations is compared to the no-drug control. Kinetic parameters (e.g., Km, Vmax, Ki) are then determined by fitting the data to enzyme inhibition models (e.g., Michaelis-Menten kinetics).[15]
This compound remains a cornerstone in the management of drug-resistant herpesvirus infections. Its unique mechanism as a direct, non-competitive inhibitor of the viral DNA polymerase pyrophosphate binding site provides a distinct advantage, as it does not require metabolic activation.[3][4] A thorough understanding of its inhibitory mechanism, quantitative activity, and the genetic basis of resistance is essential for its appropriate clinical use and for the development of next-generation pyrophosphate analog inhibitors. The standardized experimental protocols outlined herein are fundamental to the continued research and surveillance of this important antiviral agent.
References
- 1. Page loading... [guidechem.com]
- 2. This compound. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Mechanism of action of this compound against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. Pharmacology and clinical use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Characterization of drug resistance-associated mutations in the human cytomegalovirus DNA polymerase gene by using recombinant mutant viruses generated from overlapping DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Foscarnet Resistance in Cytomegalovirus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Cytomegalovirus (CMV) is a ubiquitous herpesvirus that can cause severe disease in immunocompromised individuals, including transplant recipients and patients with AIDS. Foscarnet (trisodium phosphonoformate) is a critical second-line antiviral agent used to treat CMV infections, particularly those resistant to the first-line therapy, ganciclovir. This compound is a pyrophosphate analog that directly inhibits the viral DNA polymerase, encoded by the UL54 gene, by blocking the pyrophosphate binding site and preventing chain elongation.[1] However, prolonged this compound therapy can lead to the emergence of drug-resistant CMV strains, posing a significant clinical challenge.[2][3] This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound resistance in CMV, focusing on the genetic basis, experimental characterization, and the pathways involved.
The Genetic Landscape of this compound Resistance
This compound resistance in CMV is primarily associated with amino acid substitutions in the viral DNA polymerase, a protein encoded by the UL54 gene .[1] While mutations in the UL97 gene , which encodes a phosphotransferase, are the main cause of ganciclovir resistance, they do not directly confer resistance to this compound as it does not require activation by phosphorylation.[4][5] However, UL54 mutations can sometimes lead to cross-resistance with other polymerase inhibitors like ganciclovir and cidofovir.[1][3]
Mutations conferring this compound resistance are frequently found in conserved regions of the UL54 DNA polymerase, particularly within or near the active site. These mutations are thought to alter the conformation of the pyrophosphate binding pocket, thereby reducing the affinity of this compound for the enzyme without completely abolishing its polymerase activity, which is essential for viral replication.
Key Resistance Mutations in CMV DNA Polymerase (UL54)
Prolonged exposure to this compound can select for specific mutations within the UL54 gene.[2] These mutations typically result in a 3- to 5-fold decrease in this compound susceptibility.[6] The following table summarizes key UL54 mutations that have been identified and phenotypically confirmed to confer this compound resistance.
| Amino Acid Substitution | Conserved Region | Fold Increase in this compound EC50 (approx.) | Cross-Resistance Profile | References |
| T700A | II | 3 - 5 | Adefovir | [7] |
| V715M | II | 3 - 5 | Adefovir | [7] |
| E756K/D/Q | - | 3 - 5 | - | [8][9][10] |
| V781I | VI | 3 - 5 | Adefovir | [7] |
| V787L | VI | 3 - 5 | - | [10] |
| L802M | III | Variable | Ganciclovir | [7] |
| A809V | Palm/Finger | 3 - 5 | Low-grade Ganciclovir/Cidofovir | [6] |
| T821I | III | Variable | - | [7] |
| A987G | V | - | Ganciclovir/Cidofovir | [7] |
EC50 (Effective Concentration 50) is the drug concentration that inhibits viral replication by 50%. The fold increase is relative to a wild-type control strain. Note: The level of resistance and cross-resistance can vary depending on the specific mutation, the viral strain, and the assay used.
Mechanism of this compound Action and Resistance
This compound acts by mimicking the pyrophosphate molecule, which is released during the incorporation of a deoxynucleoside triphosphate (dNTP) into the growing DNA chain. By binding to the pyrophosphate-binding site on the viral DNA polymerase, this compound stalls the enzyme, thus halting DNA replication. Resistance mutations in UL54 are believed to alter the structure of this binding site, reducing the affinity for this compound while still allowing, to some extent, the natural pyrophosphate release, enabling viral replication to proceed, albeit sometimes at a reduced rate.
References
- 1. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral resistance in human cytomegalovirus due to UL54 mutations without UL97 mutations – Annals of Clinical Microbiology [acm.or.kr]
- 3. clinsurggroup.us [clinsurggroup.us]
- 4. Recombinant Phenotyping of Cytomegalovirus UL54 Mutations That Emerged during Cell Passages in the Presence of either Ganciclovir or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of drug resistance-associated mutations in the human cytomegalovirus DNA polymerase gene by using recombinant mutant viruses generated from overlapping DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Mutations conferring this compound resistance in a cohort of patients with acquired immunodeficiency syndrome and cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy and Mechanism of Foscarnet Against Acyclovir-Resistant Herpes Simplex Virus Isolates: A Technical Guide
Introduction
Herpes Simplex Virus (HSV) infections are a significant cause of morbidity, particularly in immunocompromised individuals. Acyclovir, a nucleoside analog, has long been the cornerstone of anti-HSV therapy. Its efficacy relies on its phosphorylation by the viral thymidine kinase (TK) and subsequent incorporation into the viral DNA, leading to chain termination.[1] However, the emergence of acyclovir-resistant HSV strains, primarily due to mutations in the viral TK gene, has necessitated the use of alternative therapeutic agents.[2][3] this compound, a pyrophosphate analog, has proven to be a crucial alternative for managing infections caused by these resistant isolates.[2][4] This technical guide provides an in-depth analysis of this compound's effect on acyclovir-resistant HSV, detailing its mechanism of action, relevant experimental protocols, and a summary of its clinical efficacy.
The primary mechanism of acyclovir resistance involves the selection of viral mutants with deficient or altered thymidine kinase.[2][3] This enzyme is essential for the initial phosphorylation of acyclovir to its active triphosphate form.[2] Without this initial step, acyclovir cannot effectively inhibit the viral DNA polymerase. This compound circumvents this resistance mechanism as it does not require activation by viral kinases.[5][6]
Mechanism of Action of this compound
This compound exerts its antiviral effect through a distinct mechanism that does not depend on viral thymidine kinase. It functions as a noncompetitive inhibitor of the viral DNA polymerase.[4]
-
Pyrophosphate Analog: this compound's structure mimics that of the pyrophosphate molecule.[5][6]
-
Direct Inhibition of DNA Polymerase: It directly binds to the pyrophosphate-binding site on the viral DNA polymerase.[5][6][7] This binding event reversibly blocks the enzyme's activity, preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates.[6]
-
Halting Viral Replication: By inhibiting the DNA polymerase, this compound effectively halts the elongation of the viral DNA chain, thereby suppressing viral replication.[5]
This direct inhibition of a key viral enzyme, independent of the TK pathway, is the fundamental reason for this compound's efficacy against acyclovir-resistant HSV isolates that harbor mutations in the TK gene.[2][5]
Experimental Protocols
The in vitro susceptibility of HSV isolates to antiviral agents is primarily determined using phenotypic assays, with the Plaque Reduction Assay (PRA) being the gold standard.[8][9] Genotypic analysis is also employed to identify specific resistance-conferring mutations.
Plaque Reduction Assay (PRA)
The PRA measures the concentration of an antiviral drug required to reduce the number of viral plaques in a cell culture by 50% (IC50).[10][11]
Methodology:
-
Cell Culture Preparation: A monolayer of permissive cells, such as Vero cells, is grown in 24-well plates.[11][12]
-
Viral Inoculation: The cell monolayers are infected with a standardized amount of the HSV isolate (e.g., 40 plaque-forming units) and incubated for a period to allow viral attachment and entry.[9][11]
-
Antiviral Application: After incubation, the viral inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of this compound. A no-drug control is included.[12]
-
Incubation: The plates are incubated for 2 to 3 days to allow for the formation of viral plaques, which are localized areas of cell death (cytopathic effect).[9]
-
Fixation and Staining: The cells are then fixed with a solution like methanol and stained with crystal violet, which stains the living cells, making the unstained plaques visible.[11]
-
Plaque Counting and IC50 Calculation: The plaques in each well are counted, and the drug concentration that reduces the number of plaques by 50% compared to the control is determined as the IC50 value.[9]
Genotypic Analysis
Genotypic methods involve sequencing the viral genes associated with drug resistance. For acyclovir resistance, the thymidine kinase (TK) gene is the primary target.[13][14] For this compound resistance, the DNA polymerase (pol) gene is analyzed.[13][15] This analysis can identify specific mutations, such as frameshifts or amino acid substitutions, that confer resistance.[13][15][16]
Quantitative Data on this compound Efficacy
The effectiveness of this compound against acyclovir-resistant HSV has been demonstrated in both in vitro susceptibility studies and clinical trials.
In Vitro Susceptibility Data
The following table summarizes the in vitro susceptibility of acyclovir-resistant HSV isolates to this compound, as determined by plaque reduction assays.
| Study Population | Number of Isolates | HSV Type | Acyclovir Susceptibility | This compound IC50 Range (µg/mL) | Reference |
| Immunocompromised Patients | 30 | HSV-1 (22), HSV-2 (13) | Resistant | All susceptible | [1][16] |
| HIV-infected Patients | 243 | Not specified | Resistant | < 100 µg/mL (Susceptible) | [17] |
| Various Clinical Isolates | 20 | HSV-1 (16), HSV-2 (4) | Resistant | 3 isolates also resistant | [13] |
Note: Susceptibility breakpoints can vary between laboratories. A common breakpoint for this compound susceptibility is an IC50 of < 100 µg/mL.[17]
Clinical Efficacy Data
Clinical trials have confirmed the utility of this compound in treating acyclovir-resistant mucocutaneous HSV infections, particularly in patients with AIDS.
| Study Design | Number of Patients | Patient Population | This compound Dosage | Key Outcomes | Reference |
| Randomized Controlled Trial | 14 | AIDS | 40 mg/kg q8h | 100% of this compound group healed vs. 0% in vidarabine group. | [18] |
| Uncontrolled Trial | 4 | AIDS | 60 mg/kg q8h | All patients showed marked clearing of lesions and viral eradication. | [19] |
| Retrospective Study | 29 (31 episodes) | Immunocompromised | Median 16 days | 48% of episodes healed; adverse events were common. | [20][21] |
| Case Series | 26 | AIDS | Not specified | 73% achieved complete reepithelialization of lesions. | [22] |
Clinical Considerations and Adverse Effects
This compound is administered intravenously, typically at a dose of 40-60 mg/kg every 8 to 12 hours, until clinical resolution of lesions.[2][4][23] While effective, its use is associated with significant toxicities that require careful monitoring. The most prominent adverse effects are:
-
Nephrotoxicity: this compound can cause renal impairment, which necessitates dose adjustments based on creatinine clearance and adequate hydration.[4][20]
-
Electrolyte Disturbances: Profound electrolyte abnormalities, including hypocalcemia, hypomagnesemia, and hypokalemia, are common.[20][21]
This compound Resistance
Although less common than acyclovir resistance, HSV can develop resistance to this compound. This typically occurs in patients with prolonged exposure to the drug.[24] this compound resistance is associated with specific mutations in the viral DNA polymerase gene, which alter the drug's binding site.[13] Interestingly, some this compound-resistant isolates have been found to be susceptible to acyclovir in vitro.[24]
Conclusion
This compound is an essential therapeutic agent for the management of acyclovir-resistant HSV infections. Its mechanism of action, which involves the direct inhibition of viral DNA polymerase without the need for activation by viral thymidine kinase, allows it to effectively target the most common strains of acyclovir-resistant HSV. While clinical data robustly support its efficacy, particularly in immunocompromised patients, its use is tempered by a significant toxicity profile that requires diligent patient monitoring. The potential for the development of this compound resistance, though infrequent, underscores the importance of ongoing surveillance and in vitro susceptibility testing to guide appropriate antiviral therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound treatment of acyclovir-resistant herpes simplex virus infection in patients with acquired immunodeficiency syndrome: preliminary results of a controlled, randomized, regimen-comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Management of Acyclovir-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]
- 5. What is this compound Sodium used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. Mechanism of action of this compound against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenotypic and genotypic characterization of acyclovir-resistant clinical isolates of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genotypic detection of acyclovir-resistant HSV-1: characterization of 67 ACV-sensitive and 14 ACV-resistant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenotypic and genotypic characterization of induced acyclovir-resistant clinical isolates of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenotypic and genotypic characterization of acyclovir-resistant herpes simplex viruses from immunocompromised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Correlation between response to acyclovir and this compound therapy and in vitro susceptibility result for isolates of herpes simplex virus from human immunodeficiency virus-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A controlled trial comparing this compound with vidarabine for acyclovir-resistant mucocutaneous herpes simplex in the acquired immunodeficiency syndrome. The AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. acpjournals.org [acpjournals.org]
- 20. academic.oup.com [academic.oup.com]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. This compound therapy for acyclovir-resistant mucocutaneous herpes simplex virus infection in 26 AIDS patients: preliminary data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Herpes - STI Treatment Guidelines [cdc.gov]
- 24. academic.oup.com [academic.oup.com]
The Pharmacodynamics of Foscarnet in Cell Culture Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foscarnet, an organic analogue of inorganic pyrophosphate, is a broad-spectrum antiviral agent effective against herpesviruses and human immunodeficiency virus (HIV).[1][2] Its unique mechanism of action, which does not require intracellular activation by viral or cellular kinases, makes it a valuable therapeutic option for treating infections caused by acyclovir- or ganciclovir-resistant viral strains.[3][4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound in cell culture models, focusing on its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its antiviral effect by directly inhibiting viral DNA polymerase.[3] It functions as a non-competitive inhibitor by reversibly binding to the pyrophosphate-binding site on the viral enzyme.[3][5] This binding event prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates, thereby halting the elongation of the viral DNA chain and preventing viral replication.[3] A key feature of this compound's mechanism is its selectivity for viral DNA polymerases over host cell DNA polymerases, which contributes to its therapeutic window.[1][6]
Quantitative Antiviral Activity in Cell Culture
The antiviral efficacy of this compound is quantified by determining its 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) in various cell culture models. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window.
| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Human Cytomegalovirus (HCMV) | HELF | Plaque Reduction Assay | 41.53 | >1000 | >24 | [5] |
| Feline Herpesvirus 1 (FHV-1) | CRFK | Not Specified | 232.9 | Not Reported | Not Reported | [7] |
| Herpes Simplex Virus (HSV) | Vero | Plaque Reduction Assay | <100 µg/ml (approx. 333 µM) | Not Reported | Not Reported | [8] |
Experimental Protocols
Standardized in vitro assays are crucial for evaluating the antiviral activity of this compound. The following are detailed protocols for commonly used methods.
Plaque Reduction Assay (PRA)
This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death in a monolayer.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
This compound stock solution.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Semi-solid overlay medium (e.g., containing methylcellulose or agarose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in a serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (e.g., 100 PFU/well) in the presence of the various concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: Gently aspirate the inoculum and overlay the cell monolayers with the semi-solid medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay and fix the cells with the fixative solution. After fixation, stain the cell monolayer with the staining solution.
-
Plaque Counting: Wash the wells to remove excess stain and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the IC50 value from the dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for viruses that cause visible damage to host cells (cytopathic effect) and measures the ability of a compound to protect cells from this damage.
Materials:
-
Host cells susceptible to viral CPE.
-
Virus stock.
-
This compound stock solution.
-
96-well microtiter plates.
-
Cell culture medium.
-
Cell viability reagent (e.g., Neutral Red, MTT).
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI). Include virus and cell controls.
-
Incubation: Incubate the plates until CPE is evident in the virus control wells.
-
Viability Assessment: Add a cell viability reagent to the wells and incubate as required.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each this compound concentration and determine the IC50. A parallel assay without virus is performed to determine the CC50.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of an antiviral compound.
Materials:
-
Host cells.
-
Virus stock.
-
This compound stock solution.
-
24- or 48-well plates.
-
Cell culture medium.
Procedure:
-
Infection and Treatment: Infect host cells with the virus in the presence of serial dilutions of this compound.
-
Incubation: Incubate the cultures for a full viral replication cycle.
-
Harvesting: Harvest the cell lysates or supernatants.
-
Titration: Determine the virus titer in the harvested samples by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in virus yield for each this compound concentration compared to the virus control and determine the IC50.
Effect on Host Cell Signaling Pathways
Current literature predominantly supports the high selectivity of this compound for viral DNA polymerases, with minimal effects on host cellular enzymes at therapeutic concentrations.[1][2] Extensive searches for direct or significant off-target effects of this compound on host cell signaling pathways in cell culture models have not yielded substantial evidence of such interactions. The primary mechanism of action remains the direct inhibition of viral replication machinery. Therefore, a signaling pathway diagram related to this compound's interaction with host cells is not included, as the existing data does not support a significant, direct impact on specific cellular signaling cascades. Researchers investigating potential subtle or indirect effects are encouraged to employ high-throughput screening methods such as transcriptomics or proteomics.
Conclusion
This compound remains a critical antiviral agent, particularly in the context of drug-resistant herpesvirus infections. Its well-defined mechanism of action, centered on the direct inhibition of viral DNA polymerase, provides a clear rationale for its use. The quantitative assessment of its activity through standardized in vitro assays, such as plaque reduction and CPE inhibition assays, is essential for continued research and development in the field of antiviral therapeutics. While this compound's direct impact on host cell signaling appears to be minimal, further investigation into potential indirect effects could provide a more comprehensive understanding of its overall pharmacodynamic profile.
References
- 1. This compound. A review of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. This compound | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Correlation between response to acyclovir and this compound therapy and in vitro susceptibility result for isolates of herpes simplex virus from human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Foscarnet: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foscarnet, a pyrophosphate analog, represents a significant milestone in antiviral therapy. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound as a potent antiviral agent. It details the quantitative data on its efficacy, pharmacokinetic profile, and pivotal clinical trial outcomes. Furthermore, this guide outlines the key experimental protocols that were instrumental in its development and provides visual representations of its mechanism of action and relevant experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Emergence of a Novel Antiviral
This compound (trisodium phosphonoformate) was approved for medical use in 1991 and is marketed under the brand name Foscavir.[1][2] It is an antiviral medication primarily used for the treatment of viral infections caused by the Herpesviridae family, including cytomegalomegalovirus (CMV) and herpes simplex virus (HSV) types 1 and 2.[1] Its development was a crucial step forward in managing infections in immunocompromised patients, particularly those with Acquired Immunodeficiency Syndrome (AIDS), who are susceptible to sight-threatening CMV retinitis.[3]
Mechanism of Action: A Direct Approach to Viral Inhibition
This compound employs a distinct mechanism of action that sets it apart from many other antiviral agents.[4] It functions as a structural mimic of the pyrophosphate anion, a key substrate in nucleic acid synthesis.[2][4]
Inhibition of Viral DNA Polymerase
The primary target of this compound is the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[3] this compound selectively binds to the pyrophosphate-binding site on the viral DNA polymerase.[2][4] This binding event is non-competitive and prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs).[4] Consequently, the elongation of the viral DNA chain is halted, effectively inhibiting viral replication.[4] A key advantage of this direct inhibition is that this compound does not require intracellular phosphorylation or activation by viral kinases, rendering it effective against viral strains that have developed resistance to nucleoside analogs like acyclovir and ganciclovir through mutations in these activating enzymes.[2][4]
Caption: this compound's Mechanism of Action on Viral DNA Polymerase.
In Vitro Antiviral Activity
The efficacy of this compound against various herpesviruses and Human Immunodeficiency Virus (HIV) has been quantified through in vitro studies, primarily using plaque reduction assays to determine the 50% inhibitory concentration (IC50).
| Virus | Strain | Cell Line | IC50 (µM) | Reference |
| Herpes Simplex Virus-1 (HSV-1) | Various | - | 0.5 - 100 | [5] |
| Cytomegalovirus (CMV) | AD169 | Human Lung Fibroblasts | 40 | [6] |
| Feline Herpesvirus-1 (FHV-1) | - | CRFK cells | 232.9 | [7] |
| Human Immunodeficiency Virus (HIV) | - | - | - | [8][9] |
Experimental Protocols
Plaque Reduction Assay for IC50 Determination
The plaque reduction assay is a standard method for evaluating the in vitro efficacy of antiviral compounds.[10]
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., human foreskin fibroblasts for CMV)
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium)
-
Fetal bovine serum (FBS)
-
Agarose or other overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed the wells of a 24-well plate with host cells to achieve a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (multiplicity of infection, MOI, typically 0.01-0.1 PFU/cell).
-
Drug Treatment: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: Add an overlay medium (e.g., agarose in culture medium) to each well to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 7-14 days for CMV).
-
Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet. The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Caption: Experimental Workflow for the Plaque Reduction Assay.
Pharmacokinetic Profile
This compound is administered intravenously due to its poor oral bioavailability.[11] Its pharmacokinetic properties have been characterized in several studies.
| Parameter | Value | Reference |
| Bioavailability (Oral) | 12 - 22% | [11] |
| Protein Binding | 14 - 17% | [2] |
| Volume of Distribution (Vd) | 0.3 - 0.7 L/kg | - |
| Elimination Half-life (t½) | 3.3 - 6.8 hours | [2] |
| Primary Route of Excretion | Renal (unchanged) | [9] |
Clinical Development and Efficacy
The clinical development of this compound has primarily focused on its efficacy in treating CMV retinitis in patients with AIDS. The this compound-Ganciclovir CMV Retinitis Trial was a pivotal study in establishing its therapeutic role.
The this compound-Ganciclovir CMV Retinitis Trial
Objective: To compare the efficacy and safety of this compound with ganciclovir for the initial treatment of CMV retinitis in patients with AIDS.[6][12]
Study Design: A multicenter, randomized, open-label, controlled clinical trial.[12][13]
Patient Population: 279 patients with AIDS and either persistently active or relapsed CMV retinitis.[13]
Treatment Regimens:
-
Induction Phase (2 weeks):
-
Maintenance Phase:
Key Outcomes:
| Outcome | This compound Group | Ganciclovir Group | Combination Therapy Group | p-value | Reference |
| Median Time to Retinitis Progression (months) | 1.3 | 2.0 | 4.3 | <0.001 | [13] |
| Median Survival (months) | 8.4 | 9.0 | 8.6 | 0.89 | [13] |
| Rate of Retinal Area Involvement (% per month) | 2.47 | 1.40 | 1.19 | 0.04 | [13] |
Synthesis of this compound
This compound, or phosphonoformic acid, can be synthesized through various chemical routes. One common method involves the Michaelis-Arbuzov reaction to prepare triesters of phosphonoformic acid, which are then hydrolyzed to the di- and monoesters, and finally to this compound itself.[14] Another approach involves the coupling of phosphonoformic acid with various nucleosides using condensing agents like dicyclohexylcarbodiimide (DCCI).[15]
Conclusion
The discovery and development of this compound marked a significant advancement in the management of severe herpesvirus infections, particularly in the context of the AIDS epidemic. Its unique mechanism of action, directly targeting the viral DNA polymerase without the need for intracellular activation, provides a critical therapeutic option for patients with drug-resistant viral strains. The extensive preclinical and clinical research, including pivotal trials like the this compound-Ganciclovir CMV Retinitis Trial, has firmly established its efficacy and safety profile. This technical guide has provided a detailed overview of the key data, experimental protocols, and underlying scientific principles of this compound, offering a valuable resource for researchers and clinicians in the field of antiviral drug development.
References
- 1. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound Sodium used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound and Ganciclovir Compared as Treatment for CMV Retinitis | National Eye Institute [nei.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. This compound decreases human immunodeficiency virus RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-resistant herpes simplex virus infection in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Ganciclovir Cytomegalovirus Retinitis Trial. 4. Visual outcomes. Studies of Ocular Complications of AIDS Research Group in collaboration with the AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination this compound and ganciclovir therapy vs monotherapy for the treatment of relapsed cytomegalovirus retinitis in patients with AIDS. The Cytomegalovirus Retreatment Trial. The Studies of Ocular Complications of AIDS Research Group in Collaboration with the AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of esters of phosphonoformic acid and their antiherpes activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral activity of phosphonoacetic and phosphonoformic acid esters of 5-bromo-2'-deoxyuridine and related pyrimidine nucleosides and acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Foscarnet in Dual-Drug Antiviral Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Foscarnet in dual-drug antiviral susceptibility testing. This document outlines the scientific basis for combination studies, detailed experimental protocols, data analysis, and visualization of key concepts.
Introduction
This compound is a pyrophosphate analog antiviral agent that directly inhibits the DNA polymerase of herpesviruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV), as well as the reverse transcriptase of human immunodeficiency virus (HIV).[1][2] Its mechanism of action, which does not require intracellular phosphorylation for activation, makes it a valuable tool in combating viral resistance.[1] Dual-drug antiviral susceptibility testing is crucial for identifying synergistic, additive, or antagonistic interactions between antiviral agents. Synergistic combinations can enhance antiviral efficacy, reduce required dosages, minimize toxicity, and overcome drug resistance.[3][4] This document focuses on the application of this compound in combination with other antiviral agents, such as ganciclovir, in in vitro susceptibility assays.
Mechanism of Action
This compound selectively targets the pyrophosphate-binding site on viral DNA polymerase.[2][5] This binding reversibly blocks the cleavage of pyrophosphate from deoxynucleoside triphosphates, thereby halting the elongation of the viral DNA chain.[1] Unlike nucleoside analogs like ganciclovir, this compound does not require activation by viral or cellular kinases.[1] This direct-acting mechanism is effective against viral strains that have developed resistance to other antivirals through mutations in viral kinase genes.[1]
When used in combination with other antiviral agents that have different mechanisms of action, this compound can contribute to a more potent antiviral effect. For instance, while this compound directly inhibits DNA polymerase, ganciclovir, a nucleoside analog, requires phosphorylation by the viral kinase UL97 (in the case of CMV) to become an active triphosphate that competes with natural nucleotides for incorporation into the viral DNA, ultimately terminating chain elongation. The distinct targets of these two drugs provide a strong rationale for their combined use in susceptibility testing and therapeutic applications.
Quantitative Data from Dual-Drug Susceptibility Testing
The interaction between two antiviral drugs is quantified using the Fractional Inhibitory Concentration (FIC) index, which is calculated from data obtained in a checkerboard assay.[4][6] The FIC index is the sum of the FICs of each drug, where the FIC is the minimum inhibitory concentration (MIC) of the drug in combination divided by the MIC of the drug alone.[6]
FIC Index Interpretation: [4][6]
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
The following table presents representative data from a checkerboard synergy study of this compound and Ganciclovir against a hypothetical viral strain.
| This compound Alone MIC (µM) | Ganciclovir Alone MIC (µM) | This compound in Combination MIC (µM) | Ganciclovir in Combination MIC (µM) | FIC of this compound | FIC of Ganciclovir | FIC Index | Interaction |
| 100 | 10 | 50 | 2.5 | 0.5 | 0.25 | 0.75 | Additive |
| 100 | 10 | 25 | 1.25 | 0.25 | 0.125 | 0.375 | Synergy |
| 100 | 10 | 100 | 5 | 1.0 | 0.5 | 1.5 | Indifference |
| 100 | 10 | 150 | 7.5 | 1.5 | 0.75 | 2.25 | Indifference |
Studies have demonstrated the synergistic or additive effects of this compound in combination with other antivirals. For example, one study reported that in tissue culture, the efficacy against murine CMV and HSV-2 was significantly increased when ganciclovir and this compound were combined.[7] Specifically, the efficacy of ganciclovir was increased 27-fold and this compound 3-fold.[7] Against human CMV, the efficacy of both drugs was increased 3-fold.[7]
Experimental Protocols
Checkerboard Assay for Dual-Drug Antiviral Susceptibility
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.[8]
Materials:
-
This compound sodium salt
-
Second antiviral agent (e.g., Ganciclovir)
-
Appropriate cell line for viral culture (e.g., human foreskin fibroblasts for CMV)
-
Viral stock with a known titer
-
96-well microtiter plates
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with supplements)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
-
MTT or other viability assay reagents (optional, for quantitative endpoint)
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the host cells in culture medium.
-
Seed the 96-well plates with the appropriate cell density to achieve a confluent monolayer within 24 hours.
-
Incubate the plates at 37°C with 5% CO₂.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the second antiviral agent in a suitable solvent (e.g., sterile water or culture medium).
-
Prepare serial twofold dilutions of this compound horizontally across the 96-well plate in the appropriate culture medium.
-
Prepare serial twofold dilutions of the second antiviral agent vertically down the 96-well plate.
-
The final plate will contain a matrix of drug concentrations, with wells containing single drugs and combinations of drugs. Include virus control (no drug) and cell control (no virus, no drug) wells.
-
-
Virus Inoculation:
-
Dilute the viral stock to a concentration that will produce a desired level of cytopathic effect (CPE) within a specified time frame (e.g., 5-7 days).
-
Aspirate the medium from the cell monolayers and inoculate each well (except the cell control wells) with the diluted virus.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Drug Addition:
-
After the incubation period, remove the viral inoculum and add the prepared drug dilutions to the corresponding wells.
-
Incubate the plates at 37°C with 5% CO₂ for the duration of the assay.
-
-
Endpoint Determination:
-
Observe the plates daily for the development of CPE using an inverted microscope.
-
The endpoint is typically the day when the virus control wells show the desired level of CPE (e.g., 75-100%).
-
The MIC is defined as the lowest concentration of the drug that inhibits the development of CPE.
-
Alternatively, a quantitative endpoint can be determined using a viability assay such as the MTT assay.
-
Plaque Reduction Assay
For a more quantitative measure of antiviral activity, a plaque reduction assay can be performed.[9]
Protocol:
-
Follow steps 1 and 2 from the checkerboard assay protocol to prepare cell monolayers and drug dilutions in 24- or 48-well plates.
-
Inoculate the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing carboxymethylcellulose or agarose) containing the appropriate drug concentrations.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
The drug concentration that reduces the number of plaques by 50% (EC₅₀) is determined. For synergy analysis, the concentrations of each drug in combination that produce a 50% reduction in plaque number are used to calculate the FIC index.
Visualizations
This compound Mechanism of Action
Caption: this compound directly inhibits viral DNA polymerase by binding to the pyrophosphate site.
Checkerboard Assay Workflow
Caption: Workflow for dual-drug antiviral susceptibility testing using the checkerboard assay.
Logical Relationship of Dual Antiviral Inhibition
Caption: this compound and Ganciclovir inhibit viral DNA synthesis at different points.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Synergistic effect of ganciclovir and this compound on cytomegalovirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. google.com [google.com]
- 6. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 7. Increased efficacy of ganciclovir in combination with this compound against cytomegalovirus and herpes simplex virus type 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Foscarnet and Ganciclovir Synergy In Vitro against Human Cytomegalovirus (HCMV)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Human Cytomegalovirus (HCMV), a member of the Herpesviridae family, is a ubiquitous pathogen that can cause severe disease in immunocompromised individuals, such as transplant recipients and patients with HIV/AIDS. The standard antiviral agents for treating HCMV infections include Ganciclovir and Foscarnet. Both drugs target the viral DNA polymerase, an essential enzyme for viral replication. Ganciclovir, a nucleoside analog, requires initial phosphorylation by the viral kinase UL97, followed by further phosphorylation by cellular kinases to its active triphosphate form, which then inhibits the viral DNA polymerase. This compound, a pyrophosphate analog, directly inhibits the pyrophosphate binding site of the viral DNA polymerase without requiring prior activation. Due to the potential for the development of drug resistance and the dose-limiting toxicities of each agent, combination therapy is an attractive strategy. This protocol provides a detailed methodology for assessing the in vitro synergistic activity of this compound and Ganciclovir against HCMV using the Plaque Reduction Neutralization Test (PRNT) and the checkerboard assay method for data analysis.
Data Presentation
The synergistic interaction between this compound and Ganciclovir against various strains of HCMV has been quantified in vitro. The following table summarizes the 50% inhibitory concentrations (IC50) of each drug alone and in combination, as well as the calculated Fractional Inhibitory Concentration (FIC) index. An FIC index of <1.0 indicates synergy, an index equal to 1.0 indicates an additive effect, and an index >1.0 suggests antagonism.
Table 1: In Vitro Inhibition of HCMV Replication by Ganciclovir and this compound Alone and in Combination[1]
| CMV Strain | Ganciclovir (DHPG) IC50 (µM) | This compound (PFA) IC50 (µM) | Ganciclovir in Combination IC50 (µM) | This compound in Combination IC50 (µM) | Fractional Inhibitory Concentration (FIC) Index |
| 1 | 9.9 | 143.2 | 4.1 | 60 | 0.63 |
| 2 | 6.4 | 75.4 | 2.5 | 30 | 0.79 |
| 3 | 3.2 | 55.0 | 1.6 | 30 | 0.85 |
| AD-169 | 11.8 | 102.6 | 2.9 | 60 | 0.69 |
| Mean | 9.0 | 133.0 | - | - | 0.72 |
DHPG: 9-(1,3-dihydroxy-2-propoxymethyl)guanine (Ganciclovir) PFA: Phosphonoformic acid (this compound) Data adapted from Manischewitz et al., 1990, Antimicrobial Agents and Chemotherapy.[1]
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) for HCMV
This protocol is adapted from established methods for determining the susceptibility of HCMV to antiviral agents.
a. Materials
-
Cells: Human foreskin fibroblast (HFF) cells (e.g., MRHF cells).
-
Virus: Laboratory-adapted strains (e.g., AD-169) or clinical isolates of HCMV.
-
Media:
-
Growth Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Maintenance Medium: MEM supplemented with 2% FBS.
-
-
Antiviral Agents: this compound and Ganciclovir stock solutions of known concentrations.
-
Overlay Medium: 1.2% methylcellulose in maintenance medium.
-
Staining Solution: 0.1% crystal violet in 20% ethanol.
-
Plates: 24-well tissue culture plates.
b. Procedure
-
Cell Seeding: Seed HFF cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilutions: Prepare serial dilutions of this compound and Ganciclovir in maintenance medium. For the checkerboard analysis, prepare combinations of both drugs at various concentrations.
-
Virus Inoculation:
-
Aspirate the growth medium from the confluent HFF cell monolayers.
-
Infect the cells with a standardized amount of HCMV (typically 50-100 plaque-forming units [PFU] per well).
-
Allow the virus to adsorb for 90 minutes at 37°C.
-
-
Treatment:
-
After the adsorption period, aspirate the viral inoculum.
-
Add 1 mL of the appropriate drug dilution (or combination) in overlay medium to each well. Include virus control wells (no drug) and cell control wells (no virus, no drug).
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 to 10 days, or until plaques are clearly visible in the virus control wells.
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cell monolayers with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cells with 0.1% crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well using a light microscope.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the IC50 for each drug individually and for each combination using regression analysis.
-
Checkerboard Assay and Synergy Analysis
The checkerboard assay is a systematic way to evaluate the interaction of two drugs over a range of concentrations.
a. Procedure
-
Plate Setup: In a 96-well plate, serially dilute Drug A (e.g., Ganciclovir) horizontally and Drug B (e.g., this compound) vertically. The plate will contain wells with each drug alone at various concentrations, as well as all possible combinations of the tested concentrations.
-
Infection and Treatment: Perform the PRNT as described above, adding the drug combinations from the checkerboard plate to the infected cell monolayers.
-
Data Collection: After incubation and staining, determine the IC50 for each drug alone and for the fixed-ratio combinations.
b. Synergy Calculation (Fractional Inhibitory Concentration - FIC Index) The FIC index is calculated to quantify the synergy between the two drugs.
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Visualizations
References
Utilizing Foscarnet for the Study of Viral DNA Polymerase Mutations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Foscarnet, a pyrophosphate analog, is a potent antiviral agent that directly inhibits viral DNA polymerase.[1][2] Unlike nucleoside analogs, this compound does not require intracellular phosphorylation for its activity, making it a valuable tool for studying viral resistance mechanisms, particularly in herpesviruses such as Cytomegalovirus (CMV), Herpes Simplex Virus (HSV), and Varicella-Zoster Virus (VZV).[3][4] Its unique mechanism of action, which involves binding to the pyrophosphate binding site of the viral DNA polymerase, allows for the selection and characterization of specific mutations within this essential viral enzyme.[1]
This document provides detailed protocols for utilizing this compound to generate and analyze viral DNA polymerase mutations, aiding in the understanding of antiviral resistance and the development of novel therapeutics.
Principle of this compound Action
This compound mimics the pyrophosphate molecule that is cleaved from a deoxynucleoside triphosphate (dNTP) during the process of DNA elongation.[1] By binding to the pyrophosphate-binding pocket of the viral DNA polymerase, this compound non-competitively inhibits the enzyme, preventing the extension of the growing DNA chain.[1][5] This direct inhibition allows for the selection of resistant viral variants that harbor mutations in the DNA polymerase gene, specifically in regions that alter the drug's binding affinity.
Data Presentation: this compound Resistance in Viral DNA Polymerase
The following tables summarize quantitative data on mutations in viral DNA polymerases that confer resistance to this compound. The data is presented as the 50% inhibitory concentration (IC50) and the fold change in resistance compared to the wild-type virus.
Table 1: this compound Resistance Mutations in Human Cytomegalovirus (HCMV) UL54 DNA Polymerase
| Mutation | Amino Acid Change | IC50 (µM) of Mutant | IC50 (µM) of Wild-Type | Fold Change in Resistance | Reference |
| S290R | Serine to Arginine | - | - | 2-4 | [6] |
| N495K | Asparagine to Lysine | - | - | 3.4 | [7] |
| T552N | Threonine to Asparagine | - | - | 2-4 | [6] |
| E756G | Glutamic acid to Glycine | - | - | 9 | [8] |
| E756Q | Glutamic acid to Glutamine | >600 | - | - | [9] |
| V787L | Valine to Leucine | >600 | - | - | [9] |
| A809V | Alanine to Valine | - | - | 2-4 | [6] |
| E951D | Glutamic acid to Aspartic acid | - | - | 2-4 | [6] |
| H600L/T700A | Histidine to Leucine / Threonine to Alanine | - | - | 37 | [8] |
Table 2: this compound Resistance Mutations in Herpes Simplex Virus Type 1 (HSV-1) DNA Polymerase
| Mutation | Amino Acid Change | IC50 (µg/mL) of Mutant | IC50 (µg/mL) of Wild-Type | Fold Change in Resistance | Reference |
| S724N | Serine to Asparagine | 74 to >200 | - | High | [10] |
| A719T | Alanine to Threonine | - | - | Cross-resistant to ACV and ADV | [5] |
| L778M | Leucine to Methionine | - | - | Cross-resistant to ACV, ADV, and CDV | [5] |
| D780N | Aspartic acid to Asparagine | - | - | Cross-resistant to ACV and ADV | [5] |
| L782I | Leucine to Isoleucine | - | - | Cross-resistant to ACV and ADV | [5] |
| F891C | Phenylalanine to Cysteine | - | - | High | [5] |
Note: IC50 values can vary depending on the cell line and assay conditions used. The fold change in resistance provides a standardized measure of the mutation's impact.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Viral Mutants by In Vitro Selection
This protocol describes the process of generating viral mutants with reduced susceptibility to this compound through serial passage in the presence of increasing drug concentrations.
Materials:
-
Wild-type virus stock of known titer (e.g., HCMV, HSV-1)
-
Permissive cell line for viral replication (e.g., human foreskin fibroblasts for HCMV, Vero cells for HSV-1)
-
Cell culture medium and supplements
-
This compound stock solution
-
96-well, 24-well, and 6-well plates
-
CO2 incubator
Procedure:
-
Initial Infection: Seed a 24-well plate with the permissive cell line to achieve 80-90% confluency on the day of infection.
-
Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01 to 0.1.
-
After a 1-2 hour adsorption period, remove the inoculum and add fresh culture medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 x IC50).
-
Serial Passage: Incubate the plate at 37°C in a CO2 incubator and monitor for the development of cytopathic effect (CPE).
-
Once 80-100% CPE is observed, harvest the virus by freeze-thawing the cells and medium.
-
Clarify the viral supernatant by low-speed centrifugation.
-
Use a portion of the harvested virus to infect a fresh monolayer of cells in a new 24-well plate.
-
After adsorption, add fresh medium containing a slightly higher concentration of this compound (e.g., 1.5-2x the previous concentration).
-
Repeat steps 4-8 for multiple passages, gradually increasing the this compound concentration.
-
Isolation of Resistant Clones: Once the virus can replicate in the presence of a high concentration of this compound (e.g., 5-10x the wild-type IC50), isolate individual resistant clones by plaque purification.
-
Plaque Purification: Perform a plaque assay (as described in Protocol 3) on the resistant virus population.
-
Pick well-isolated plaques and amplify them in fresh cell monolayers.
-
Genotypic Analysis: Extract viral DNA from the plaque-purified isolates and sequence the DNA polymerase gene to identify mutations.
Protocol 2: Site-Directed Mutagenesis of the Viral DNA Polymerase Gene
This protocol outlines the introduction of specific mutations into the viral DNA polymerase gene using a plasmid-based system.
Materials:
-
Plasmid containing the wild-type viral DNA polymerase gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[11]
-
PCR Amplification: Set up a PCR reaction containing the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform thermal cycling to amplify the entire plasmid. A typical cycling protocol is:
-
Initial denaturation: 95°C for 2 minutes
-
18-30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final extension: 68°C for 5 minutes[12]
-
-
Template Digestion: Add DpnI restriction enzyme directly to the amplification product and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.[13][14]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic. Select individual colonies, grow overnight cultures, and isolate the plasmid DNA.
-
Sequence the isolated plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Recombinant Virus Generation: The mutated DNA polymerase gene can then be incorporated into the viral genome using techniques such as homologous recombination to generate a recombinant virus carrying the specific mutation.
Protocol 3: Phenotypic Analysis of this compound Susceptibility by Plaque Reduction Assay
This protocol determines the IC50 of this compound for a given viral isolate.
Materials:
-
Virus stock (wild-type or mutant) of known titer
-
Permissive cell line
-
Cell culture medium and supplements
-
This compound stock solution
-
6-well or 12-well plates
-
Overlay medium (e.g., medium containing methylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed a multi-well plate with the permissive cell line to achieve a confluent monolayer on the day of infection.[15]
-
Virus Dilution: Prepare serial dilutions of the virus stock to yield a countable number of plaques (typically 20-100 plaques per well).
-
Drug Dilution: Prepare a series of this compound dilutions in culture medium, typically in 2-fold or 3-fold increments, bracketing the expected IC50.
-
Infection: Infect the cell monolayers with the diluted virus. After a 1-2 hour adsorption period, remove the inoculum.
-
Drug Treatment: Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a no-drug control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 2-5 days for HSV, 7-14 days for CMV).[16]
-
Plaque Staining: Once plaques are visible, fix the cells (e.g., with methanol or formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.[17]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration relative to the no-drug control.
-
IC50 Determination: Plot the percentage of plaque reduction against the this compound concentration and determine the IC50, which is the concentration of this compound that reduces the number of plaques by 50%.
Visualizations
Caption: Mechanism of this compound action on viral DNA polymerase.
Caption: Experimental workflow for studying this compound resistance.
Caption: Logical relationship of this compound resistance development.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Drug Resistance Patterns of Recombinant Herpes Simplex Virus DNA Polymerase Mutants Generated with a Set of Overlapping Cosmids and Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel mutation in the UL54 gene of human cytomegalovirus isolates that confers resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Analysis of Novel Drug-Resistant Human Cytomegalovirus DNA Polymerase Mutations Reveals the Role of a DNA-Binding Loop in Phosphonoformic Acid Resistance [frontiersin.org]
- 9. Mutations conferring this compound resistance in a cohort of patients with acquired immunodeficiency syndrome and cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotypic Characterization of the DNA Polymerase and Sensitivity to Antiviral Compounds of this compound-Resistant Herpes Simplex Virus Type 1 (HSV-1) Derived from a this compound-Sensitive HSV-1 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Directed Mutagenesis [protocols.io]
- 12. bioinnovatise.com [bioinnovatise.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Plaquing of Herpes Simplex Viruses [jove.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
Foscarnet: A Selective Agent for the Isolation of Resistant Herpesviruses
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Foscarnet, an antiviral agent with a unique mechanism of action, serves as a critical tool in the study of drug resistance in herpesviruses, particularly Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV). As a pyrophosphate analog, this compound directly inhibits viral DNA polymerase, bypassing the need for viral kinase activation—a common resistance pathway for other antivirals like ganciclovir.[1][2] This property makes this compound an effective selective agent for isolating and characterizing resistant viral strains, providing valuable insights for antiviral drug development and clinical management of drug-resistant infections.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to select for and analyze resistant virus populations in a research setting.
Mechanism of Action and Resistance
This compound's antiviral activity stems from its ability to act as a non-competitive inhibitor of the pyrophosphate binding site on viral DNA polymerases.[5][6] This binding event reversibly blocks the cleavage of pyrophosphate from deoxynucleoside triphosphates, thereby halting the elongation of the viral DNA chain.[1][3]
Resistance to this compound arises from specific amino acid substitutions in the viral DNA polymerase gene—UL54 in HCMV and UL30 in HSV-1.[7][8] These mutations alter the drug-binding site, reducing the inhibitory effect of this compound. It is important to note that some mutations conferring this compound resistance may also lead to cross-resistance with other polymerase inhibitors like ganciclovir and cidofovir.[3][8]
Data Presentation: this compound Resistance in HCMV and HSV-1
The following tables summarize quantitative data on the fold-resistance to this compound conferred by specific mutations in the viral DNA polymerase. The 50% effective concentration (EC₅₀) is a measure of the drug concentration required to inhibit viral replication by 50%.
Table 1: this compound Resistance-Associated Mutations in HCMV (UL54 Gene)
| Mutation | Fold Increase in this compound EC₅₀ (compared to Wild Type) | Notes |
| N495K | 3.4 | Also showed a reduction in infectious virus yield.[9] |
| T552N | >1 (specific fold-increase varies) | Associated with in vitro this compound resistance.[10] |
| Q579I | 0.17 (Hypersusceptibility) | |
| Q697P | 3.8 | |
| T700A | Variable | Associated with slow viral growth in culture, which can complicate susceptibility testing.[3] |
| V715S | 2.8 | |
| A719T | 2.5 | |
| S290R | >1 (specific fold-increase varies) | Confers this compound resistance and slightly decreased ganciclovir susceptibility.[8] |
| E951D | >1 (specific fold-increase varies) | Confers this compound resistance and slightly decreased ganciclovir susceptibility.[8] |
Table 2: this compound Resistance-Associated Mutations in HSV-1 (UL30 Gene)
| Mutation | Fold Increase in this compound EC₅₀ (compared to Wild Type) | Notes |
| I619K | 2.5 | |
| V715S | 5.6 | |
| A719T | 2.0 |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant Virus
This protocol describes the methodology for isolating this compound-resistant virus mutants through serial passage in the presence of increasing drug concentrations.
Materials:
-
Susceptible wild-type virus stock (e.g., HCMV strain AD169)
-
Permissive host cells (e.g., human foreskin fibroblasts for HCMV)
-
Cell culture medium and supplements
-
This compound stock solution
-
Standard cell culture equipment (incubators, biosafety cabinets, etc.)
Procedure:
-
Initial Infection: Infect confluent monolayers of host cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01.[7]
-
Drug Application: After viral adsorption, add a maintenance medium containing a sub-inhibitory concentration of this compound (e.g., starting at the EC₅₀ of the wild-type virus).
-
Incubation and Observation: Incubate the infected cultures and monitor for the development of cytopathic effect (CPE).
-
Virus Harvest: Once significant CPE is observed, harvest the virus-containing supernatant.
-
Serial Passage: Use the harvested virus to infect fresh cell monolayers. With each subsequent passage, gradually increase the concentration of this compound in the culture medium.
-
Isolation of Resistant Population: Continue this process until a virus population capable of replicating in high concentrations of this compound (e.g., 5-10 times the wild-type EC₅₀) is established.
-
Plaque Purification: To obtain a clonal population of resistant virus, perform plaque purification by infecting cell monolayers to produce individual plaques and isolating virus from well-separated plaques that develop in the presence of the selective this compound concentration.
Protocol 2: Phenotypic Characterization of this compound Resistance using Plaque Reduction Assay
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).
Materials:
-
Isolated, plaque-purified resistant virus stock
-
Wild-type virus stock (as a control)
-
Permissive host cells in 24-well plates
-
This compound stock solution
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells into 24-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of both the resistant and wild-type virus stocks.
-
Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).
-
Drug Addition: After viral adsorption, remove the inoculum and add an overlay medium containing serial dilutions of this compound to different wells. Include a no-drug control.
-
Incubation: Incubate the plates until distinct plaques are visible in the no-drug control wells.
-
Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.
-
EC₅₀ Determination: Calculate the EC₅₀ value for both the resistant and wild-type viruses by plotting the percentage of plaque reduction against the this compound concentration. The fold-resistance is determined by dividing the EC₅₀ of the resistant virus by the EC₅₀ of the wild-type virus.
Visualizations
Caption: this compound's mechanism of action.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of this compound-resistant human cytomegalovirus patterns of resistance and sensitivity to other antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Impact of Amino Acid Substitutions in Region II and Helix K of Herpes Simplex Virus 1 and Human Cytomegalovirus DNA Polymerases on Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel mutation in the UL54 gene of human cytomegalovirus isolates that confers resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recombinant Phenotyping of Cytomegalovirus UL54 Mutations That Emerged during Cell Passages in the Presence of either Ganciclovir or this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravitreal Foscarnet Administration in Animal Models of CMV Retinitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of intravitreal foscarnet in animal models of Cytomegalovirus (CMV) retinitis. The following sections detail the experimental protocols for inducing CMV retinitis in animal models, the administration of intravitreal this compound, and a summary of the available quantitative data.
Introduction
Cytomegalovirus (CMV) retinitis is a sight-threatening opportunistic infection, particularly in immunocompromised individuals. Animal models are crucial for understanding the pathogenesis of CMV retinitis and for the preclinical evaluation of novel therapeutic agents and drug delivery strategies. This compound, a pyrophosphate analog, is an antiviral agent effective against CMV. Its direct intravitreal administration can achieve high local concentrations in the eye, minimizing systemic toxicity. These notes provide detailed protocols and data derived from relevant animal model studies to guide researchers in this field.
Quantitative Data Summary
The following tables summarize quantitative data from a key study investigating the efficacy of intravitreal this compound in a rabbit model of herpes simplex virus type 1 (HSV-1) retinitis, a relevant model for viral retinitis. While a direct CMV retinitis model with intravitreal this compound was not identified in the literature, the data from the HSV-1 model provides valuable insights into the potential efficacy of this treatment modality.
Table 1: Effect of Intravitreal this compound on Viral Load in a Rabbit Model of HSV-1 Retinitis
| Treatment Group | Mean Viral Titer (log pfu/g) in Chorioretina ± SD | Statistical Significance (p-value) |
| This compound-treated | 2.12 ± 0.47 | < 0.01 |
| Control (PBS-treated) | 5.56 ± 1.04 | N/A |
Data adapted from a study on HSV-1 retinitis in rabbits, which serves as a proxy for CMV retinitis models[1].
Experimental Protocols
Induction of CMV Retinitis in Animal Models
Two primary animal models are described in the literature for studying CMV retinitis: the rabbit model and the mouse model.
This protocol is adapted from studies that have successfully induced chorioretinitis in rabbits using human CMV (HCMV).
Materials:
-
Pigmented rabbits
-
Human Cytomegalovirus (HCMV) strain (e.g., AD169)
-
Tissue culture medium
-
Anesthetic agents (e.g., ketamine, xylazine)
-
30-gauge needles
-
Ophthalmoscope
Procedure:
-
Anesthetize the rabbits using an appropriate anesthetic regimen.
-
Under aseptic conditions, perform an intravitreal injection of 0.1 mL of HCMV suspension containing 1 x 10^6 plaque-forming units (PFU)/mL into the vitreous cavity of one eye[1].
-
Monitor the eyes daily for the first week and then weekly for up to four weeks using an ophthalmoscope.
-
Observe for the development of vitreous opacities and whitish retinal exudates, which are characteristic signs of retinitis[1].
-
At selected time points, animals can be euthanized, and the eyes enucleated for histopathological and virological analysis.
This protocol involves the use of murine CMV (MCMV) in immunosuppressed mice.
Materials:
-
BALB/c mice
-
Murine Cytomegalovirus (MCMV)
-
Immunosuppressive agent (e.g., methylprednisolone acetate)
-
Anesthetic agents
-
Microsyringe
Procedure:
-
Immunosuppress the mice by intramuscular injection of an agent like methylprednisolone acetate[2].
-
Anesthetize the immunosuppressed mice.
-
Inject a low dose of MCMV (e.g., 5 x 10^2–1 x 10^3 PFU) into the supraciliary space of one eye[3].
-
Monitor the development of retinitis through clinical observation and histopathological examination of the eyes at various time points post-infection.
Intravitreal Administration of this compound
The following protocol is based on a study that evaluated the efficacy of intravitreal this compound in a rabbit model of HSV-1 retinitis[1]. This protocol can be adapted for use in CMV retinitis models.
Materials:
-
This compound solution (trisodium phosphonoformate)
-
Phosphate-buffered saline (PBS) for control injections
-
Anesthetic agents
-
30-gauge needles
-
Microsyringe
Procedure:
-
Two days following viral inoculation, anesthetize the animals.
-
Perform an intravitreal injection of this compound into the infected eye. The contralateral eye can be injected with PBS as a control. The dosage used in the HSV-1 rabbit model was not explicitly stated in the abstract, however, toxicity studies in rabbits have shown that single doses up to 1000 micrograms in 0.1 mL are nontoxic. Human clinical doses for intravitreal this compound are typically 2.4 mg per injection[4][5]. Therefore, a dose within a safe and potentially effective range should be determined based on preliminary dose-ranging studies.
-
Repeat the intravitreal injections as required by the experimental design. In the referenced study, injections were repeated two days after the initial treatment[1].
-
Euthanize the animals at the study endpoint (e.g., day 4 post-infection in the referenced study).
-
Collect aqueous humor, vitreous humor, and chorioretina for viral titration and histopathological analysis.
Visualizations
Experimental Workflow
References
- 1. [A rabbit model for human cytomegalovirus retinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. A rabbit model for human cytomegalovirus-induced chorioretinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Foscarnet and Zidovudine Combination Therapy for HIV/CMV Co-infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Foscarnet in combination with Zidovudine for the treatment of co-infections with Human Immunodeficiency Virus (HIV) and Cytomegalovirus (CMV). This document includes summaries of clinical data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Cytomegalovirus (CMV) is a common opportunistic infection in individuals with advanced HIV, often leading to sight-threatening retinitis and other serious complications. The management of these co-infections is challenging due to overlapping drug toxicities and the need for effective viral suppression of both pathogens. This compound, a pyrophosphate analog, inhibits the DNA polymerase of herpesviruses, including CMV, and also demonstrates activity against HIV reverse transcriptase. Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy. The combination of this compound and Zidovudine has been explored as a therapeutic strategy to simultaneously target both viruses, particularly in cases of CMV disease in HIV-positive individuals. This combination may offer additive or synergistic antiviral effects.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the combination of this compound and Zidovudine for HIV/CMV co-infection.
Table 1: Clinical Efficacy of this compound and Zidovudine Combination Therapy
| Parameter | Study Population | Treatment Regimen | Key Findings | Reference |
| HIV p24 Antigen | 6 symptomatic HIV-infected patients with persistent p24 antigenemia on Zidovudine monotherapy | Oral Zidovudine (1200 mg/day) + Intravenous this compound (30 mg/kg every 8h) for 14 days | Mean decrease in serum p24 antigen of 53% (P = 0.005) during combination therapy. The effect was transient, with levels returning to baseline in 4 patients after 4-14 weeks. | [1][2] |
| HIV-1 RNA | 17 AIDS patients with CMV, HSV, VZV, or Kaposi's sarcoma | This compound therapy | Decrease in HIV-1 load of -0.73 ± 0.39 log copies/ml after 3 days and -1.15 ± 0.49 log copies/ml after 10 days. | [3] |
| CMV Retinitis Response | 31 patients with active CMV retinitis | This compound induction therapy | 93.5% of patients showed improvement in retinitis after a 3-week induction. | |
| CMV Retinitis Relapse | 6 patients on maintenance therapy | Low-dose this compound maintenance | 50% relapse rate within the first 5 weeks. |
Table 2: Pharmacokinetic Parameters of Concomitant this compound and Zidovudine Administration
| Drug | Parameter | Value (in the absence of the other drug) | Value (in the presence of the other drug) | Reference |
| This compound | Plasma Clearance (liter/h/kg) | 0.16 ± 0.03 | 0.13 ± 0.05 | [4] |
| Zidovudine | Oral Clearance (liter/h/kg) | 2.7 ± 1.0 | 2.6 ± 0.8 | [4] |
Table 3: Common Adverse Events Associated with this compound and Zidovudine Combination Therapy
| Adverse Event | Frequency/Severity | Management/Notes | Reference |
| Nephrotoxicity | Dose-limiting toxicity of this compound. | Pre-hydration with normal saline or D5W can reduce the risk. Requires close monitoring of serum creatinine. | [5] |
| Myelosuppression | Primarily associated with Zidovudine (anemia, neutropenia). | This compound does not typically cause bone marrow suppression, making the combination a potential option for patients on Zidovudine. | |
| Electrolyte Imbalances | Hypocalcemia, hypomagnesemia, hypokalemia, and phosphate disturbances with this compound. | Regular monitoring of serum electrolytes is crucial. | |
| Nausea and Vomiting | Common with both drugs. | Can be managed with antiemetics. | |
| Headache | Frequent side effect of Zidovudine. |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound and Zidovudine against HIV and CMV in cell culture.
Materials:
-
HIV-1 laboratory strain (e.g., IIIB)
-
CMV laboratory strain (e.g., AD169)
-
Susceptible host cells (e.g., MT-4 cells for HIV, human foreskin fibroblasts (HFF) for CMV)
-
96-well microtiter plates
-
This compound sodium salt
-
Zidovudine
-
Cell culture medium (e.g., RPMI-1640 for MT-4, DMEM for HFF), supplemented with fetal bovine serum and antibiotics
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit for HIV, plaque reduction assay or qPCR for CMV)
Procedure:
-
Drug Preparation: Prepare stock solutions of this compound and Zidovudine in an appropriate solvent (e.g., sterile water or DMSO) and sterilize by filtration.
-
Serial Dilutions:
-
In a 96-well plate, create a two-dimensional serial dilution of the drugs. Dilute this compound horizontally and Zidovudine vertically.
-
The concentrations should range from sub-inhibitory to supra-inhibitory based on known IC50 values for each drug against each virus.
-
Include wells with each drug alone and wells with no drug as controls.
-
-
Cell Seeding and Infection:
-
Seed the 96-well plates with the appropriate host cells at a predetermined density.
-
Infect the cells with a standardized inoculum of either HIV-1 or CMV.
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient for viral replication (e.g., 5-7 days for HIV, 7-14 days for CMV).
-
Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication in each well using a suitable method (e.g., p24 ELISA for HIV supernatant, plaque counting or qPCR for CMV-infected cells).
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each drug combination. The FIC is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index = FIC of Drug A + FIC of Drug B
-
Interpret the results based on the FIC index:
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 1.0
-
Indifference: 1.0 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
-
-
Proposed In Vivo Efficacy Study: Humanized Mouse Model of HIV/CMV Co-infection
This protocol outlines a proposed study to evaluate the in vivo efficacy of this compound and Zidovudine in a humanized mouse model co-infected with HIV and CMV. This model utilizes immunodeficient mice engrafted with human hematopoietic stem cells, leading to the development of a functional human immune system.
Animal Model:
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice engrafted with human CD34+ hematopoietic stem cells.[6]
Materials:
-
Humanized NSG mice
-
HIV-1 strain (e.g., BaL)
-
Human CMV strain (e.g., clinical isolate)
-
This compound for injection
-
Zidovudine for oral administration
-
Anesthesia
-
Equipment for blood collection and tissue harvesting
-
Reagents for quantifying HIV and CMV viral loads (qPCR) and for immunological analysis (flow cytometry)
Procedure:
-
Animal Acclimation and Baseline Characterization:
-
Acclimate humanized mice to the facility for at least one week.
-
Obtain baseline blood samples to confirm human immune cell engraftment (human CD45+, CD3+, CD4+, CD8+ T cells, etc.) by flow cytometry.
-
-
Viral Infection:
-
Infect mice with HIV-1 via intraperitoneal or intravenous injection.
-
Two to four weeks post-HIV infection, to allow for establishment of infection, infect a subset of mice with human CMV via intraperitoneal injection.
-
-
Treatment Groups:
-
Group 1: Untreated (vehicle control)
-
Group 2: this compound alone
-
Group 3: Zidovudine alone
-
Group 4: this compound + Zidovudine combination
-
-
Drug Administration:
-
Administer this compound via continuous subcutaneous infusion using osmotic pumps or via daily intraperitoneal injections.
-
Administer Zidovudine in the drinking water or by oral gavage.
-
Dosing should be based on previous studies and scaled to the mouse model.
-
-
Monitoring and Sample Collection:
-
Monitor animal health (weight, clinical signs) daily.
-
Collect peripheral blood weekly to monitor HIV and CMV viral loads (plasma) and human T cell subsets (whole blood).
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 4-6 weeks of treatment), euthanize the mice.
-
Harvest tissues (spleen, lymph nodes, bone marrow, lungs, liver) for virological and immunological analysis.
-
Quantify viral loads in tissues by qPCR.
-
Analyze human immune cell populations in tissues by flow cytometry.
-
-
Data Analysis: Compare viral loads and immune parameters between the different treatment groups to assess the efficacy of the combination therapy.
Clinical Trial Protocol: ACTG 053 (Reconstructed Outline)
This is a reconstructed outline of the AIDS Clinical Trials Group (ACTG) Protocol 053, which investigated the in vivo antiretroviral effect of combined Zidovudine and this compound therapy.[1][4]
Title: A Phase II, Open-Label Study to Evaluate the Antiretroviral Effect of Combined Oral Zidovudine and Intravenous this compound in HIV-Infected Patients with Persistent p24 Antigenemia.
Objectives:
-
Primary: To determine if the addition of intravenous this compound to a stable oral Zidovudine regimen results in a significant reduction in serum HIV p24 antigen levels.
-
Secondary: To evaluate the safety and tolerability of the combination therapy. To assess the duration of the antiretroviral effect after discontinuation of this compound.
Study Population:
-
Symptomatic HIV-infected patients.
-
Persistently quantifiable serum HIV p24 antigen despite at least 8 weeks of full-dose oral Zidovudine therapy (1200 mg/day).
Study Design:
-
A single-arm, open-label, pilot study.
Treatment Plan:
-
Screening Phase: Patients maintained on their existing oral Zidovudine regimen (1200 mg/day).
-
Combination Therapy Phase (2 weeks): Patients continued oral Zidovudine (1200 mg/day) and received intravenous this compound at a dose of 30 mg/kg every 8 hours.
-
Follow-up Phase (up to 6 months): Patients discontinued this compound and continued on oral Zidovudine alone.
Assessments:
-
Virology: Serum HIV p24 antigen levels measured at baseline, during the combination therapy phase, and throughout the follow-up phase.
-
Safety: Clinical and laboratory assessments for adverse events, with a focus on renal and hematological toxicity.
-
Pharmacokinetics: Plasma concentrations of this compound and Zidovudine were measured in a subset of patients to assess for potential drug-drug interactions.[4]
Statistical Analysis:
-
The primary endpoint was the change in serum p24 antigen levels from baseline to the end of the 2-week combination therapy period, analyzed using a paired t-test or Wilcoxon signed-rank test.
Visualizations
Signaling Pathways
References
- 1. In vivo additive antiretroviral effect of combined zidovudine and this compound therapy for human immunodeficiency virus infection (ACTG Protocol 053) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pharmacokinetics of concomitantly administered this compound and zidovudine for treatment of human immunodeficiency virus infection (AIDS Clinical Trials Group protocol 053) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Johns Hopkins HIV Guide [hopkinsguides.com]
- 6. Humanized Mouse Models of Human Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Foscarnet's Effect on Viral Kinetics in Hollow Fiber Bioreactors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hollow fiber infection model (HFIM) offers a dynamic, in vitro system that closely mimics in vivo pharmacokinetic and pharmacodynamic (PK/PD) conditions. This platform is invaluable for studying the long-term efficacy of antiviral compounds and the emergence of drug resistance. Foscarnet, a pyrophosphate analog, is a potent antiviral agent that directly inhibits viral DNA polymerase, making it a critical therapeutic option for treating various herpesvirus infections, including cytomegalovirus (CMV) and herpes simplex virus (HSV), particularly in cases of resistance to other antivirals.
These application notes provide a detailed framework for utilizing the HFIM to investigate the effect of this compound on viral kinetics. The protocols outlined below serve as a comprehensive guide for researchers to establish and conduct these experiments, enabling the precise evaluation of this compound's antiviral activity over time.
Mechanism of Action: this compound
This compound functions as a non-competitive inhibitor of the pyrophosphate binding site on viral DNA polymerases.[1][2] Unlike nucleoside analogs, this compound does not require intracellular phosphorylation for activation.[2] This allows it to be effective against viral strains that have developed resistance to drugs like ganciclovir through mutations in viral kinases.[2] By binding to the pyrophosphate site, this compound prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting the elongation of the viral DNA chain and inhibiting viral replication.[1]
Experimental Protocols
Hollow Fiber Bioreactor Setup and Cell Seeding
The hollow fiber bioreactor system consists of a cartridge containing semi-permeable hollow fibers, a central reservoir for media circulation, and pumps to control the flow rate, simulating drug administration and clearance.[3]
Materials:
-
Hollow Fiber Bioreactor Cartridge (e.g., FiberCell Systems Polysulfone or Cellulose Acetate cartridges)
-
Peristaltic Pump
-
Central Media Reservoir
-
Tubing and Connectors
-
Appropriate host cell line (e.g., MRC-5 for human CMV, Vero for HSV)
-
Cell Culture Medium (e.g., DMEM with 10% FBS, antibiotics)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Protocol:
-
System Assembly: Assemble the hollow fiber bioreactor circuit according to the manufacturer's instructions in a sterile biosafety cabinet.[4] This includes connecting the hollow fiber cartridge, central reservoir, and tubing to the peristaltic pump.
-
Priming and Equilibration: Prime the system with sterile PBS to remove any residual storage solutions. Following this, equilibrate the system by circulating fresh cell culture medium through the intracapillary space (ICS) for at least 24 hours.
-
Cell Preparation: Culture the selected host cells to 80-90% confluency. Harvest the cells using trypsin-EDTA, neutralize with medium, and centrifuge to obtain a cell pellet.
-
Cell Seeding: Resuspend the cell pellet in fresh medium to a final concentration of approximately 1-5 x 10^7 cells/mL. Inject the cell suspension into the extracapillary space (ECS) of the hollow fiber cartridge through the designated ports.[3]
-
Cell Growth Phase: Allow the cells to attach and proliferate within the ECS for 3-5 days. During this period, continuously perfuse the ICS with fresh medium to provide nutrients and remove waste products. Monitor cell viability and growth by measuring glucose consumption and lactate production in the circulating medium.
Viral Infection and this compound Administration
Materials:
-
High-titer viral stock (e.g., CMV AD169, HSV-1)
-
This compound sodium salt solution
-
Fresh cell culture medium
-
Syringes and needles
Protocol:
-
Viral Inoculation: Once the cells have reached a high density within the ECS, inoculate the virus directly into the ECS at a specified multiplicity of infection (MOI), typically ranging from 0.01 to 0.1.
-
Establishment of Infection: Allow the infection to establish for 24-48 hours, monitoring viral replication by sampling the ECS and quantifying the viral load using methods such as plaque assays or quantitative PCR (qPCR).
-
This compound Dosing Regimen: Prepare a stock solution of this compound in sterile water or saline. The dosing can be administered as a continuous infusion or as simulated bolus doses.
-
Continuous Infusion: Add this compound to the fresh media reservoir that feeds into the central reservoir to maintain a constant concentration.
-
Bolus Dosing: Inject a calculated amount of this compound directly into the central reservoir to mimic intravenous administration. The drug concentration will then decline over time as fresh medium is pumped into the system, simulating the drug's half-life.[4] Clinically relevant concentrations of this compound can range from 50 to 400 µM.[5]
-
-
Control Group: Set up a parallel hollow fiber bioreactor system that is infected with the virus but receives no this compound (vehicle control).
Monitoring Viral Kinetics
Protocol:
-
Sample Collection: At regular intervals (e.g., every 12 or 24 hours) for a period of 7 to 14 days, collect samples from the ECS of both the this compound-treated and control bioreactors.
-
Viral Load Quantification: Quantify the viral titer in the collected samples using one or more of the following methods:
-
Plaque Assay: To determine the number of infectious viral particles (Plaque Forming Units per mL - PFU/mL).
-
TCID50 Assay: To measure the 50% tissue culture infective dose.
-
Quantitative PCR (qPCR): To quantify the number of viral genomes (copies/mL).
-
-
Data Analysis: Plot the viral load (log10 scale) against time for both the treated and control groups to visualize the viral kinetics. Calculate key parameters such as the rate of viral decay and the time to viral suppression.
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Illustrative Viral Load Kinetics of CMV in a Hollow Fiber Bioreactor in the Presence and Absence of this compound
| Time (Days) | Mean Viral Load (log10 copies/mL) - Control | Mean Viral Load (log10 copies/mL) - this compound (100 µM) | Log Reduction |
| 0 | 4.5 | 4.5 | 0.0 |
| 1 | 5.8 | 4.3 | 1.5 |
| 2 | 6.9 | 3.8 | 3.1 |
| 3 | 7.2 | 3.1 | 4.1 |
| 4 | 7.3 | 2.5 | 4.8 |
| 5 | 7.4 | < 2.0 (Below Limit of Detection) | > 5.4 |
| 6 | 7.5 | < 2.0 (Below Limit of Detection) | > 5.5 |
| 7 | 7.5 | < 2.0 (Below Limit of Detection) | > 5.5 |
Note: The data presented in this table is illustrative and intended to represent expected outcomes. Actual results may vary depending on the specific experimental conditions, virus strain, and host cell line used.
Conclusion
The use of hollow fiber bioreactors provides a robust platform for detailed investigation into the antiviral effects of this compound. By simulating human-like pharmacokinetic profiles, researchers can gain valuable insights into the dose-response relationship, the kinetics of viral suppression, and the potential for the emergence of resistance. The protocols and application notes provided herein offer a foundational methodology for conducting such studies, which are crucial for the preclinical evaluation of antiviral therapies and the optimization of dosing strategies for clinical use.
References
- 1. This compound in the management of cytomegalovirus infections in hematopoietic stem cell transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fibercellsystems.com [fibercellsystems.com]
- 4. fibercellsystems.com [fibercellsystems.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Foscarnet Insolubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Foscarnet in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antiviral medication, chemically known as phosphonoformic acid and is used as its trisodium salt.[1][2][3] It is a structural analog of inorganic pyrophosphate.[2][3] Its antiviral activity stems from the selective inhibition of the pyrophosphate binding site on viral DNA polymerases, which prevents the elongation of the viral DNA chain.[1][4] A key feature of this compound is that it does not require activation by viral kinases, making it effective against herpesvirus strains that are resistant to drugs like acyclovir or ganciclovir.[2][5]
Q2: What are the general solubility properties of this compound sodium?
A2: this compound sodium is a white, crystalline powder that is hydrophilic.[5][6] It is highly soluble in aqueous solutions but practically insoluble in organic solvents like DMSO and ethanol.[6][7] The solubility in water at pH 7 is approximately 5% w/w.[6][8]
Q3: Can I dissolve this compound in DMSO or ethanol?
A3: No, this compound sodium is reported to be insoluble in DMSO and ethanol.[7] Aqueous-based solvents are required for its dissolution.
Q4: What is the stability of this compound in solution?
A4: this compound sodium solutions are quite stable. Studies have shown that a 12 mg/mL solution of this compound sodium in 0.9% sodium chloride injection is stable for up to 30 days at both 5°C and 25°C, regardless of light exposure.[9] Similarly, it is stable in 5% dextrose solutions for at least 35 days under the same conditions.[10] During this time, there are no significant changes in pH or the appearance of particulates.[9]
Q5: What are the effective concentrations of this compound for in vitro antiviral assays?
A5: The half-maximal effective concentration (EC50) of this compound against cytomegalovirus (CMV) in cell culture typically ranges from 50 µM to 800 µM.[4][11] For Herpes Simplex Virus (HSV), the EC50 values are reported to be between 10 µM and 130 µM.[4]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
One of the most common issues encountered when using this compound in in vitro experiments is the formation of a precipitate upon its addition to cell culture media. This is often due to this compound's ability to chelate divalent cations.
Problem: A precipitate forms in my cell culture medium after adding this compound.
-
Possible Cause 1: Chelation of Divalent Cations.
-
Explanation: this compound can chelate divalent metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in standard cell culture media, leading to the formation of insoluble salts.[4][5]
-
Solution:
-
Prepare a concentrated stock solution of this compound in a simple, cation-free buffer (e.g., sterile phosphate-buffered saline (PBS) or 0.9% NaCl solution) before further dilution in the complete culture medium.
-
Add the this compound stock solution to the culture medium slowly and with gentle agitation. This helps to avoid localized high concentrations of this compound that can promote precipitation.
-
Consider using a medium with a lower concentration of calcium and magnesium for the duration of the experiment, if your cell line can tolerate it.
-
-
-
Possible Cause 2: High Final Concentration of this compound.
-
Explanation: The desired final concentration of this compound in your experiment may exceed its solubility limit in the complex environment of the cell culture medium, even if it is soluble in simpler aqueous solutions at that concentration.
-
Solution:
-
Perform a solubility test. Before your main experiment, test the solubility of your desired this compound concentration in a small volume of the complete cell culture medium you intend to use.
-
If precipitation occurs, consider lowering the final concentration. If a lower concentration is not feasible for your experimental design, you may need to explore alternative strategies, such as preparing a fresh, highly concentrated stock and adding a very small volume to your culture just before the experiment.
-
-
-
Possible Cause 3: Temperature Effects.
-
Explanation: While this compound solutions are generally stable at room temperature and refrigerated, temperature fluctuations can sometimes contribute to precipitation, especially in complex solutions like cell culture media.[12] Storing pre-mixed this compound-containing media at low temperatures may cause some components to fall out of solution.
-
Solution:
-
Prepare fresh this compound-containing media for each experiment. Avoid storing media with this compound for extended periods, especially at 4°C.
-
Ensure all components (media, this compound stock) are at the same temperature (e.g., 37°C) before mixing. [13]
-
-
-
Possible Cause 4: pH of the Medium.
-
Explanation: The pH of the solution can influence the charge of the this compound molecule and its interaction with other components in the medium.[8] While standard culture media are buffered, significant pH shifts could potentially contribute to precipitation.
-
Solution:
-
Ensure your cell culture medium is properly buffered and at the correct pH before adding this compound. The pH of the commercially available this compound injection is adjusted to 7.4.[5]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound Salts in Aqueous Solutions
| This compound Salt | Solvent | Solubility (mM) |
| Sodium this compound | Deionized Water | 260[11] |
| Benzathine this compound | Deionized Water | 14.2[11][14] |
| Calcium this compound | Deionized Water | 0.3[11] |
| Sodium this compound | 0.9% NaCl Solution | Higher than in deionized water[11] |
| Sodium this compound | pH 7.0 Tris Buffer (0.1 M) | Higher than in deionized water[11] |
Table 2: In Vitro Antiviral Activity of this compound
| Virus | EC₅₀ Range (µM) |
| Cytomegalovirus (CMV) | 50 - 800[4][11] |
| Ganciclovir-resistant CMV | 190[4] |
| Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | 10 - 130[4] |
| HSV-TK negative mutant | 67[4] |
| HSV-DNA polymerase mutants | 5 - 443[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Sodium Stock Solution
-
Materials:
-
This compound sodium hexahydrate powder
-
Sterile, nuclease-free water or sterile 0.9% NaCl solution
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm pore size)
-
-
Procedure:
-
Calculate the required mass of this compound sodium hexahydrate (Molecular Weight: 300.04 g/mol ) to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound sodium powder and transfer it to a sterile conical tube.
-
Add a portion of the sterile solvent (water or 0.9% NaCl) to the tube.
-
Vortex the tube until the this compound sodium is completely dissolved. The solution should be clear and colorless.[15]
-
Bring the solution to the final desired volume with the sterile solvent.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of this compound-Containing Cell Culture Medium
-
Materials:
-
Prepared this compound sodium stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the cell culture medium.
-
While gently swirling the medium, slowly add the calculated volume of the this compound stock solution drop-wise.
-
Once the this compound stock solution is added, gently mix the final solution by inverting the tube a few times. Do not vortex vigorously, as this can cause foaming and protein denaturation.
-
Visually inspect the medium for any signs of precipitation. If the medium remains clear, it is ready to be added to your cell cultures.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits viral DNA polymerase.
Caption: Logic for troubleshooting this compound precipitation.
References
- 1. This compound Sodium | CNa3O5P | CID 44561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. iris.unito.it [iris.unito.it]
- 9. Stability of this compound sodium in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of this compound sodium in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo evaluation of benzathine this compound microcrystals as a potential intravitreal drug depot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. hivclinic.ca [hivclinic.ca]
Technical Support Center: Mitigating Foscarnet-Induced Nephrotoxicity in Animal Studies
Welcome to the technical support center for researchers investigating foscarnet-induced nephrotoxicity in animal models. This resource provides practical guidance, troubleshooting tips, and answers to frequently asked questions to facilitate your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced nephrotoxicity?
A1: this compound induces renal injury primarily through two mechanisms: direct toxic effects on renal tubular epithelial cells, leading to acute tubular necrosis (ATN), and the formation of crystalline deposits within the renal tubules and glomeruli. These crystals are typically composed of sodium and calcium salts of phosphonoformate.[1][2] The incidence of this compound-induced nephrotoxicity in clinical settings has been reported to be between 20% and 66%.[1]
Q2: Which animal model is most appropriate for studying this compound nephrotoxicity?
A2: While detailed, standardized protocols for this compound-induced nephrotoxicity in animals are not extensively published, rat models are commonly used for general nephrotoxicity studies due to their physiological and anatomical similarities to humans.[3][4][5][6][7] The selection of the animal model (e.g., rats, mice) may depend on the specific research question and available resources.
Q3: What are the key clinical signs of this compound nephrotoxicity to monitor in my animal model?
A3: Key indicators of this compound-induced nephrotoxicity in animal models include elevations in serum creatinine and blood urea nitrogen (BUN), which reflect decreased glomerular filtration rate.[3][4] Other signs may include polyuria, weight loss, and changes in urine output. Histopathological examination of the kidneys is crucial for confirming tubular damage and crystal deposition.
Q4: How can I mitigate this compound-induced nephrotoxicity in my experiments?
A4: The most clinically established method for mitigating this compound nephrotoxicity is aggressive hydration with 0.9% normal saline.[8][9] This increases urinary flow, dilutes the concentration of this compound in the renal tubules, and reduces the risk of crystal precipitation. While less explored specifically for this compound in animal models, other potential protective strategies based on studies of other nephrotoxic agents include the use of antioxidants.
Q5: Are there any known signaling pathways involved in this compound-induced nephrotoxicity?
A5: Specific signaling pathways for this compound-induced nephrotoxicity in animal models are not well-elucidated in the available literature. However, research on drug-induced acute kidney injury often points to the involvement of oxidative stress, inflammation, and apoptotic pathways. For instance, in cisplatin-induced nephrotoxicity, the Fas/FasL system has been implicated. Future research may explore the relevance of these pathways in the context of this compound.
Troubleshooting Guides
Issue 1: High variability in serum creatinine and BUN levels between animals in the this compound-treated group.
-
Possible Cause 1: Inconsistent Hydration Status. Dehydration can significantly exacerbate this compound's nephrotoxic effects.
-
Solution: Ensure all animals have free access to water. For more controlled studies, administer a standardized volume of subcutaneous or intravenous saline prior to and during this compound administration.
-
-
Possible Cause 2: Variable Drug Administration. Inconsistent dosing or rate of infusion can lead to different plasma concentrations of this compound.
-
Solution: Use precise dosing techniques, such as calibrated infusion pumps for intravenous administration. Ensure accurate body weight measurements for each animal before dosing.
-
-
Possible Cause 3: Underlying Subclinical Renal Conditions. Some animals may have pre-existing renal issues.
-
Solution: Acclimate animals for a sufficient period before the experiment and perform baseline renal function tests to exclude any outliers.
-
Issue 2: Difficulty in observing significant nephrotoxicity after this compound administration.
-
Possible Cause 1: Insufficient this compound Dose. The dose of this compound may be too low to induce detectable renal damage in the chosen animal model.
-
Solution: Conduct a dose-response study to determine the optimal dose of this compound that induces consistent, measurable nephrotoxicity without causing excessive mortality.
-
-
Possible Cause 2: Timing of Assessment. Renal injury markers may not have peaked at the time of sample collection.
-
Solution: Perform a time-course study, collecting blood and kidney tissue samples at multiple time points after this compound administration to identify the peak of injury.
-
-
Possible Cause 3: Animal Strain and Species Differences. The chosen animal strain or species may be less susceptible to this compound-induced nephrotoxicity.
-
Solution: Review literature for other nephrotoxicity models to see if certain strains are more sensitive. If feasible, consider a pilot study in a different strain or species.
-
Experimental Protocols
General Protocol for Induction of this compound Nephrotoxicity in a Rat Model
This is a generalized protocol based on principles of nephrotoxicity studies. Researchers should optimize the doses and timing for their specific experimental goals.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimation: House the animals in a controlled environment for at least one week before the experiment with free access to food and water.
-
Baseline Measurements: Record the body weight of each animal and collect baseline blood samples for serum creatinine and BUN analysis.
-
Grouping: Divide the animals into at least two groups: a control group (receiving vehicle, e.g., normal saline) and a this compound-treated group. If testing a mitigating agent, include additional groups (e.g., this compound + Mitigating Agent, Mitigating Agent alone).
-
This compound Administration:
-
Dose: Based on clinical induction doses, a starting point for a rat model could be in the range of 60-90 mg/kg. A dose-finding study is highly recommended.
-
Route: Intravenous (IV) infusion over 1-2 hours is clinically relevant. Intraperitoneal (IP) injection can also be used.
-
Frequency: Administer once daily for a period of 7 to 14 days.
-
-
Hydration Protocol (Recommended):
-
Administer 5-10 mL/kg of 0.9% normal saline subcutaneously or intravenously 30-60 minutes before each this compound dose.
-
-
Monitoring:
-
Monitor body weight and clinical signs daily.
-
Collect blood samples at regular intervals (e.g., day 3, 7, 14) for biochemical analysis.
-
-
Terminal Procedure:
-
At the end of the study period, anesthetize the animals and collect a final blood sample via cardiac puncture.
-
Perfuse the kidneys with saline, then fix one kidney in 10% neutral buffered formalin for histopathological analysis and snap-freeze the other in liquid nitrogen for molecular or biochemical assays.
-
Biochemical Analysis
-
Measure serum creatinine and BUN levels using commercially available kits.
Histopathological Analysis
-
Embed the formalin-fixed kidney tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Examine the sections under a light microscope for signs of acute tubular necrosis (e.g., tubular epithelial cell swelling, vacuolization, necrosis, and shedding), interstitial inflammation, and the presence of intratubular crystals.
Quantitative Data Summary
The following tables present hypothetical data based on expected outcomes from a study investigating a potential mitigating agent against this compound-induced nephrotoxicity in rats.
Table 1: Effect of Mitigating Agent on Serum Renal Function Markers
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control | 0.5 ± 0.1 | 20 ± 3 |
| This compound | 2.1 ± 0.4 | 85 ± 10 |
| This compound + Mitigating Agent | 1.2 ± 0.2# | 45 ± 7# |
| Mitigating Agent | 0.6 ± 0.1 | 22 ± 4 |
| Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. This compound. |
Table 2: Histopathological Scoring of Renal Injury
| Group | Tubular Necrosis Score (0-4) | Crystal Deposition Score (0-3) |
| Control | 0.1 ± 0.1 | 0.0 ± 0.0 |
| This compound | 3.2 ± 0.5 | 2.1 ± 0.4 |
| This compound + Mitigating Agent | 1.5 ± 0.3# | 0.8 ± 0.2# |
| Mitigating Agent | 0.2 ± 0.1 | 0.0 ± 0.0 |
| Data are presented as mean ± SD. Scoring system: 0 = no injury, 4 = severe injury. *p < 0.05 vs. Control; #p < 0.05 vs. This compound. |
Visualizations
Caption: Proposed mechanism of this compound-induced nephrotoxicity and mitigation strategies.
Caption: General experimental workflow for studying this compound nephrotoxicity in rats.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound nephrotoxicity: mechanism, incidence and prevention. | Semantic Scholar [semanticscholar.org]
- 3. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Biochemical and histopathological evaluations of chronic renal failure rats treated with pluripotent human stem cells | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 6. Renal biochemical and histopathological alterations of diabetic rats under treatment with hydro alcoholic Morus nigra extrac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
Technical Support Center: Identifying Foscarnet Resistance Mutations
Welcome to the technical support center for the genotypic identification of Foscarnet resistance mutations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound resistance?
This compound is a pyrophosphate analog that directly inhibits viral DNA polymerase.[1][2][3] It binds to the pyrophosphate-binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates and halting the elongation of the viral DNA chain.[3][4] Unlike nucleoside analogs like ganciclovir, this compound does not require activation by viral kinases.[2][3] Resistance to this compound primarily arises from specific point mutations in the viral DNA polymerase gene that alter the drug binding site, reducing the inhibitor's effectiveness.[1][5]
Q2: Which viral genes should be sequenced to detect this compound resistance?
For Human Cytomegalovirus (HCMV), mutations conferring this compound resistance are located in the UL54 gene, which encodes the viral DNA polymerase.[1][5][6] For Herpes Simplex Virus (HSV), the homologous gene is UL30 , which is the primary target for sequencing.[7][8] While other genes like UL97 (for HCMV) are critical for ganciclovir resistance, they are not the primary target for this compound resistance analysis.[5][6]
Q3: What are the key differences between Sanger sequencing and Next-Generation Sequencing (NGS) for this application?
Sanger sequencing has traditionally been the gold standard for identifying resistance mutations.[6][9] It provides high-accuracy reads for a single DNA fragment at a time. However, its main limitation is lower sensitivity to minor variants. Next-Generation Sequencing (NGS) offers a more sensitive approach, capable of detecting resistant subpopulations that may be present at low frequencies (e.g., down to 10-15% of the total viral population).[10][11][12] NGS can also simultaneously analyze multiple genes associated with resistance to various antiviral drugs.[13][14]
Q4: What is the minimum viral load required for reliable genotypic testing?
The success of PCR amplification and subsequent sequencing is dependent on the initial amount of viral template. While specific thresholds may vary by laboratory protocol, a viral load of at least 500-1,000 IU/mL is generally recommended for reliable amplification and sequencing.[12][15][16] Samples with viral loads below this level may fail to amplify or produce indeterminate results.[12]
Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow for identifying this compound resistance mutations.
Scenario 1: PCR Amplification Failure (No PCR Product)
Question: I am trying to amplify the UL54 (or UL30) gene from a clinical sample, but I don't see any band on my agarose gel. What went wrong?
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Low Viral Titer | Confirm the sample's viral load is adequate (>500-1,000 IU/mL).[12][15][16] If the load is low, consider concentrating the viral particles or using a more sensitive nested PCR approach. |
| Poor DNA Quality / PCR Inhibitors | Clinical samples (e.g., plasma, CSF) can contain inhibitors. Re-purify the DNA using a high-quality spin column-based kit.[17] Diluting the template DNA (e.g., 1:10) can sometimes overcome inhibition.[17] |
| Incorrect Primer Design | Verify that primers are specific to the target gene and do not form secondary structures (e.g., hairpins, dimers).[18] Ensure the primer binding sites do not contain polymorphisms that could prevent annealing.[19] |
| Suboptimal PCR Conditions | Optimize the annealing temperature using a gradient PCR.[18] Ensure the extension time is sufficient for the length of the target amplicon.[20] Verify the integrity and concentration of all reagents (polymerase, dNTPs, MgCl2).[18][21] |
| Missing Reaction Component | Always include a positive control (e.g., plasmid with the target gene, DNA from a lab-adapted virus strain) and a negative control (no template) to ensure the reaction mix is correct and free of contamination.[17] |
Scenario 2: Poor Quality Sanger Sequencing Data
Question: My PCR product was strong, but the resulting Sanger chromatogram is noisy and difficult to interpret. What are the common causes?
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Insufficient PCR Product Purification | Residual primers and dNTPs from the PCR step can interfere with the sequencing reaction. Ensure the PCR product is thoroughly purified using a reliable method like a spin column or enzymatic cleanup (e.g., ExoSAP-IT).[22] |
| Multiple Primer Binding Sites | If the sequencing primer binds to more than one location on the template, it will generate overlapping chromatograms.[23] Review the primer design for specificity. |
| Mixed PCR Products | If the initial PCR produced non-specific bands, all fragments will be sequenced simultaneously, resulting in a messy and unreadable trace.[23] Optimize the PCR to generate a single, clean amplicon. This may require adjusting the annealing temperature or redesigning primers.[17] |
| Low DNA/Primer Concentration | Inaccurate quantification of the PCR product or sequencing primer can lead to a poor signal-to-noise ratio.[23] Quantify the DNA template accurately and use the recommended amount for the sequencing reaction. |
| Complex Secondary Structure | Regions of the DNA template with high GC content can form secondary structures that cause the polymerase to stall, leading to poor sequence quality.[19] Some sequencing facilities offer special protocols or chemistries for difficult templates. |
Scenario 3: Interpreting Ambiguous Sequencing Results
Question: My chromatogram shows two overlapping peaks at a specific nucleotide position. How do I know if this is a true heterozygous mutation or just background noise?
Key Considerations:
-
Peak Height: In a true heterozygous mutation, the two peaks should be roughly 50% of the height of a normal, homozygous peak.[24] Background noise typically consists of very small, irregular peaks well below this threshold.[23]
-
Signal Drop: The presence of a heterozygous base often causes a reduction in the overall signal intensity of the primary peak compared to neighboring homozygous bases.[24]
-
Consistency: A true mutation should be present in both the forward and reverse sequencing reads. If the double peak only appears in one direction, it is more likely to be a sequencing artifact.
-
Software Analysis: Use specialized software to call mutations. These programs analyze peak characteristics and quality scores to help differentiate true variants from noise.[25][26][27] Manual inspection of the chromatogram is still crucial for confirmation.[22][24]
Data Presentation: this compound Resistance Mutations
The following table summarizes well-characterized this compound resistance mutations in HCMV and HSV. The fold increase in EC50 (Effective Concentration 50%) indicates the level of resistance conferred by the mutation compared to the wild-type virus.
| Virus | Gene | Amino Acid Substitution | Domain | Fold Increase in EC50 (Approx.) |
| HCMV | UL54 | V715S | Region II | 2.8x[28] |
| HCMV | UL54 | A719T | Region II | 2.5x[28] |
| HCMV | UL54 | E756K/Q | Finger/Palm | 3-5x[29] |
| HCMV | UL54 | V781L | Finger/Palm | 3-5x[29] |
| HCMV | UL54 | L802F | Finger/Palm | 3-5x[29] |
| HCMV | UL54 | A809V | Finger/Palm | 3-5x[29] |
| HSV-1 | UL30 | V715S | Region II | 5.6x[28] |
| HSV-1 | UL30 | A719T | Region II | 2.0x[28] |
| HSV-1 | UL30 | S724N | Region II | Confers cross-resistance[7] |
| HSV-1 | UL30 | L778M | Region III | Confers cross-resistance[7] |
Experimental Protocols & Visualizations
Protocol: Sanger Sequencing of Viral DNA Polymerase Gene
This protocol provides a generalized workflow for amplifying and sequencing the target gene (e.g., HCMV UL54) from patient plasma.
1. DNA Extraction:
- Extract viral DNA from 200-400 µL of plasma using a commercial viral DNA/RNA extraction kit (e.g., QIAamp MinElute Virus Spin Kit).
- Elute the DNA in a small volume (e.g., 50 µL) of nuclease-free water or the provided elution buffer.
2. PCR Amplification:
- Design primers to amplify a ~1 kb region of the target gene known to harbor resistance mutations. For HCMV UL54, this typically covers codons 300-1000.[6]
- Set up a 50 µL PCR reaction:
- 5 µL of 10x PCR Buffer
- 1 µL of 10 mM dNTPs
- 1.5 µL of 50 mM MgCl2 (adjust as needed)
- 1 µL of 10 µM Forward Primer
- 1 µL of 10 µM Reverse Primer
- 0.5 µL of a high-fidelity DNA Polymerase
- 5-10 µL of extracted DNA template
- Nuclease-free water to 50 µL
- Use the following thermal cycling conditions (adjust annealing temperature based on primer Tm):
- Initial Denaturation: 95°C for 5 min
- 40 Cycles:
- Denaturation: 95°C for 30 sec
- Annealing: 55-60°C for 30 sec
- Extension: 72°C for 1 min
- Final Extension: 72°C for 7 min
3. PCR Product Verification & Purification:
- Run 5 µL of the PCR product on a 1% agarose gel to confirm the presence of a single band of the correct size.
- Purify the remaining PCR product using a commercial PCR cleanup kit to remove primers, dNTPs, and salts.
4. Sanger Sequencing:
- Quantify the purified PCR product.
- Submit the purified product and the corresponding sequencing primers (forward and reverse) to a sequencing facility. Typically, 20-50 ng of PCR product per 100 bp is required, along with 5-10 pmol of primer.
5. Data Analysis:
- Receive the sequence data files (.ab1 format).
- Use sequencing analysis software (e.g., SnapGene Viewer, 4Peaks, FinchTV) to view the chromatograms.[22]
- Align the forward and reverse sequences to a wild-type reference sequence to identify mutations.
- Carefully inspect any identified variants by examining the chromatogram for clean peaks and the absence of high background noise.[22][26]
Visualizations
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Mechanism of action of this compound against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Next-generation sequencing for cytomegalovirus genotypic antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Herpes simplex virus: Resistance to acyclovir, penciclovir, this compound, cidofovir and adefovir (UL23-UL30 -timidinaquinasa and DNA-polymerase- genes) - Genotypic tests (PCR and sequencing) and phenotypic (culture and IC50). - IVAMI [ivami.com]
- 8. Genotypic Characterization of UL23 Thymidine Kinase and UL30 DNA Polymerase of Clinical Isolates of Herpes Simplex Virus: Natural Polymorphism and Mutations Associated with Resistance to Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. Use of next-generation sequencing to detect mutations associated with antiviral drug resistance in cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ltd.aruplab.com [ltd.aruplab.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Research Portal [researchworks.creighton.edu]
- 16. cda-amc.ca [cda-amc.ca]
- 17. Troubleshooting your PCR [takarabio.com]
- 18. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 19. acgs.uk.com [acgs.uk.com]
- 20. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 21. researchgate.net [researchgate.net]
- 22. blog.addgene.org [blog.addgene.org]
- 23. microsynth.com [microsynth.com]
- 24. Mutation Detection Software for Sanger Sequencing | CodonCode Aligner [codoncode.com]
- 25. Interpretation of Sanger Sequencing Results - CD Genomics [cd-genomics.com]
- 26. futurelearn.com [futurelearn.com]
- 27. softgenetics.com [softgenetics.com]
- 28. journals.asm.org [journals.asm.org]
- 29. This compound resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Foscarnet degradation in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Foscarnet degradation during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My antiviral assay is showing inconsistent results over time. Could this compound be degrading in my cell culture medium?
A1: Yes, inconsistent results in long-term experiments can be a sign of this compound degradation. While this compound is stable in simple saline and dextrose solutions for over 30 days, the complex biochemical environment of cell culture media, with its various amino acids, vitamins, and salts, can affect its stability over extended incubation periods at 37°C.[1][2][3]
Q2: What are the primary degradation pathways for this compound in an aqueous environment?
A2: this compound is known to undergo acid-catalyzed decarboxylation, particularly in acidic aqueous solutions. This process results in the formation of phosphate and phosphite, with the release of carbon dioxide.[4][5] Given that the pH of cell culture media can decrease over time due to cellular metabolism, this degradation pathway is a significant consideration.
Q3: I've observed a precipitate forming in my culture plates after adding this compound. What could be the cause?
A3: this compound has a strong propensity to chelate divalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in standard cell culture media.[5][6] This interaction can lead to the formation of insoluble this compound-divalent ion complexes, resulting in precipitation.[7][8] This is a known complication in clinical applications of this compound and is a likely cause of precipitation in vitro.[8]
Q4: How can I monitor the concentration of active this compound in my long-term cell culture experiment?
A4: To accurately monitor the concentration of this compound, you can collect aliquots of your cell culture supernatant at different time points and analyze them using High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC).[9][10][11][12] This will allow you to quantify the amount of active drug remaining in your culture.
Troubleshooting Guides
Issue 1: Decreased Antiviral Efficacy in Long-Term Cultures
Symptoms:
-
Initial viral inhibition is observed, but viral replication resumes after several days of culture.
-
Higher concentrations of this compound are required to achieve the same level of inhibition in longer-term assays compared to short-term ones.
Potential Causes:
-
Degradation of this compound: The active this compound concentration may be decreasing over time due to chemical instability in the culture medium at 37°C.
-
pH Shift in Media: Cellular metabolism can lead to a decrease in the pH of the culture medium, accelerating the acid-catalyzed degradation of this compound.[4][5]
Troubleshooting Steps:
-
Monitor this compound Concentration:
-
Set up a mock experiment without cells to isolate the effect of the medium on this compound stability.
-
At regular intervals (e.g., 0, 24, 48, 72 hours), collect supernatant samples.
-
Quantify the this compound concentration using HPLC or IC (see Experimental Protocol 1).
-
-
Control Media pH:
-
Use a buffered medium (e.g., HEPES) to maintain a stable pH.
-
Replenish the medium containing fresh this compound more frequently (e.g., every 24-48 hours) to maintain both the drug concentration and a stable pH.
-
-
Prepare Fresh Stock Solutions:
-
Prepare this compound stock solutions fresh before each experiment and avoid repeated freeze-thaw cycles.
-
Issue 2: Precipitation Observed in Culture Wells
Symptoms:
-
A visible white precipitate forms in the cell culture wells after the addition of this compound.
-
Increased cell death or signs of cytotoxicity are observed in cultures with precipitate.
Potential Causes:
-
Chelation of Divalent Cations: this compound is likely chelating with Ca²⁺ and Mg²⁺ in the culture medium, forming an insoluble precipitate.[5][6]
-
High this compound Concentration: The issue may be exacerbated at higher concentrations of this compound.
Troubleshooting Steps:
-
Modify Media Composition:
-
Consider using a custom medium with a lower concentration of divalent cations, if compatible with your cell line.
-
Prepare this compound dilutions in a low-ion buffer before adding to the final culture medium to avoid localized high concentrations.
-
-
Optimize Dosing Strategy:
-
Add this compound to the culture medium slowly while gently agitating to ensure rapid and even distribution.
-
-
Characterize the Precipitate:
-
If possible, collect the precipitate and analyze its composition to confirm the presence of this compound and divalent cations.
-
Data Presentation
Table 1: Stability of this compound in Intravenous Solutions
| Storage Condition | Concentration | Stability Duration | Reference(s) |
| 25°C (exposed to light) | 12 mg/mL in 0.9% NaCl | Up to 30 days | [1][2] |
| 25°C (protected from light) | 12 mg/mL in 0.9% NaCl | Up to 30 days | [1][2] |
| 5°C (protected from light) | 12 mg/mL in 0.9% NaCl | Up to 30 days | [1][2] |
| 25°C or 5°C | in 5% Dextrose | At least 35 days | [3] |
Note: These stability studies were conducted in simple solutions and may not directly reflect stability in complex cell culture media.
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Culture Supernatant by HPLC
Objective: To determine the concentration of this compound in cell culture media over time.
Methodology:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant at each desired time point.
-
Centrifuge at 10,000 x g for 10 minutes to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions (example): [10][12]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v) containing an ion-pairing agent like 1 mM tetrahexylammonium hydrogen sulfate, with the pH adjusted to 5.8.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 232 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound in the same cell culture medium used in the experiment.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: this compound degradation pathway via acid-catalyzed decarboxylation.
Caption: Troubleshooting workflow for this compound-related issues in cell culture.
References
- 1. Pharmacokinetics and absorption of this compound after intravenous and oral administration to patients with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effect of increasing gastric pH upon the bioavailability of orally-administered this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baxterpi.com [baxterpi.com]
- 7. Crystal precipitation and granulomatous inflammation in multiple organs after this compound therapy in a lung transplant recipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravascular this compound crystal precipitation causing multiorgan failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro and in vivo evaluation of benzathine this compound microcrystals as a potential intravitreal drug depot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iris.unito.it [iris.unito.it]
Technical Support Center: Managing Foscarnet-Induced Electrolyte Imbalance in Research Models
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating Foscarnet-induced electrolyte imbalances in experimental models. The following information is curated from clinical and preclinical data to assist in designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common electrolyte disturbances observed with this compound administration in research models?
A1: Based on extensive clinical and preclinical observations, the most frequently reported electrolyte abnormalities are hypocalcemia and hypomagnesemia.[1][2] Other significant disturbances include hypokalemia, hyperphosphatemia, and hypophosphatemia.[2][3] These imbalances are primarily due to this compound's ability to chelate divalent metal ions and its potential for renal tubular damage.[1][4]
Q2: What is the primary mechanism behind this compound-induced hypocalcemia?
A2: this compound, a pyrophosphate analog, directly chelates ionized calcium in the bloodstream, forming a this compound-calcium complex.[5][6] This leads to a rapid decrease in circulating ionized calcium, which may not be immediately reflected in total serum calcium levels.[7] A secondary mechanism involves this compound-induced hypomagnesemia, which can impair the function of the parathyroid gland, leading to a state of hypoparathyroidism and subsequently, hypocalcemia.[1]
Q3: How can I minimize the risk of nephrotoxicity, which is closely linked to electrolyte imbalance?
A3: Adequate hydration is the most critical factor in reducing this compound-induced nephrotoxicity.[4][7] Ensuring the subject is well-hydrated before and during this compound administration helps to maintain renal blood flow and urinary output, which can reduce the concentration of this compound in the renal tubules and minimize the risk of crystal nephropathy and acute tubular necrosis.[1][8][9]
Q4: Are there alternative formulations of this compound that may have a better safety profile regarding electrolyte imbalances?
A4: Yes, liposomal encapsulation of this compound has shown promise in preclinical models.[10][11] Liposomal this compound (LE-PFA) has been demonstrated to protect against the acute hypocalcemia and hypophosphatemia seen with the free form of the drug in animal models.[11] This formulation also exhibits a longer plasma half-life, potentially allowing for lower and less frequent dosing.[11]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Severe, acute hypocalcemia (e.g., tetany, seizures) immediately following infusion. | Rapid chelation of ionized calcium by this compound. | 1. Immediately pause the this compound infusion. 2. Administer a bolus of intravenous calcium gluconate (refer to established institutional protocols for appropriate dosing). 3. Monitor serum ionized calcium levels closely. 4. For future infusions, consider reducing the infusion rate of this compound.[12] 5. Prophylactic administration of calcium may be considered, though optimal protocols for research models are not well-established. |
| Gradual decline in serum magnesium over several days of treatment. | This compound-induced renal magnesium wasting. | 1. Monitor serum magnesium levels at baseline and regularly throughout the study. 2. Provide magnesium supplementation. Intravenous magnesium sulfate can be effective in correcting hypomagnesemia, though it may not prevent this compound-induced hypocalcemia.[13][14] 3. Ensure adequate hydration to support renal function. |
| Increased serum creatinine and BUN levels. | This compound-induced nephrotoxicity (acute tubular necrosis or crystal nephropathy). | 1. Confirm adequate hydration of the animal model before and during this compound administration.[9] 2. Review the this compound dosage and adjust for any decline in renal function.[7] 3. Avoid concurrent administration of other nephrotoxic agents (e.g., aminoglycosides, amphotericin B).[1][12] |
| Subject shows signs of neurological distress (e.g., tremors, twitching). | Can be a clinical sign of hypocalcemia, hypomagnesemia, or other electrolyte disturbances. | 1. Immediately obtain a blood sample to assess ionized calcium, magnesium, potassium, and other electrolytes. 2. Pause this compound administration. 3. Correct any identified electrolyte abnormalities with appropriate supplementation. 4. Monitor the subject closely for resolution of symptoms. |
Data Presentation
Table 1: Effect of this compound and Liposomal this compound on Serum Calcium and Phosphorus in an Animal Model
| Treatment Group | Time Point | Mean Serum Calcium (% of Baseline) | Mean Serum Phosphorus (% of Baseline) |
| Free this compound (0.5 g/kg) | 5 min post-injection | ~80% | ~80% |
| 30 min post-injection | ~82% | ~85% | |
| Liposomal this compound | 5 min post-injection | No significant change | No significant change |
| 30 min post-injection | No significant change | No significant change | |
| Data adapted from a study investigating the protective effects of liposomal encapsulation of this compound.[11] |
Table 2: Human Ionized Calcium Levels Following this compound Infusion
| This compound Dose | Mean Decrease in Ionized Calcium (mmol/L) |
| 90 mg/kg | 0.17 |
| 120 mg/kg | 0.28 |
| Data from a study in humans, illustrating the dose-dependent effect of this compound on ionized calcium.[5][6] |
Experimental Protocols
Methodology 1: Induction of this compound-Induced Hypocalcemia in an Animal Model (Based on Preclinical Studies)
This protocol is synthesized from findings in preclinical research and is intended as a starting point for developing a model of this compound-induced electrolyte imbalance.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment with free access to food and water.
-
Baseline Measurements: Collect baseline blood samples via a suitable method (e.g., tail vein) to determine serum levels of ionized calcium, total calcium, magnesium, potassium, phosphorus, creatinine, and BUN.
-
This compound Administration:
-
Prepare a solution of this compound sodium for injection.
-
Administer a single bolus intravenous injection of this compound at a dose of 0.5 g/kg or 1.0 g/kg.[11] The intravenous route is critical for observing acute effects.
-
-
Post-Infusion Monitoring:
-
Collect blood samples at multiple time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes) to capture the acute changes in electrolyte levels.[11]
-
Closely observe animals for clinical signs of hypocalcemia, such as muscle twitching or seizures.
-
-
Data Analysis: Compare post-infusion electrolyte levels to baseline values to quantify the extent of the imbalance.
Methodology 2: Evaluation of Liposomal this compound for Mitigation of Hypocalcemia
This protocol outlines an experiment to assess the protective effects of a liposomal this compound formulation.
-
Animal Model and Baseline: Follow steps 1-3 from Methodology 1.
-
Group Allocation:
-
Group 1: Control (vehicle for liposomes).
-
Group 2: Free this compound (e.g., 0.5 g/kg IV).
-
Group 3: Liposome-Encapsulated this compound (LE-PFA) at a dose equivalent to the free drug.
-
-
Drug Administration: Administer the respective treatments as a single intravenous bolus.
-
Monitoring and Data Analysis: Follow steps 5 and 6 from Methodology 1. Compare the changes in electrolyte levels between the Free this compound and LE-PFA groups to determine the protective effect of the liposomal formulation.[11]
Visualizations
Caption: Mechanisms of this compound-induced electrolyte imbalance.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound-induced severe hypomagnesemia and other electrolyte disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Minimising the dosage-limiting toxicities of this compound induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced hypocalcemia and effects of this compound on calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Review of the toxicities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphonoformate Crystalluria, A Warning Signal of this compound-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound nephrotoxicity: mechanism, incidence and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination and pharmacokinetic profile of liposomal this compound in rabbit ocular tissues after intravitreal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomal encapsulation of this compound protects against hypocalcemia induced by free this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. A double-blind placebo-controlled crossover trial of intravenous magnesium sulfate for this compound-induced ionized hypocalcemia and hypomagnesemia in patients with AIDS and cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Double-Blind Placebo-Controlled Crossover Trial of Intravenous Magnesium Sulfate for this compound-Induced Ionized Hypocalcemia and Hypomagnesemia in Patients with AIDS and Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Foscarnet precipitation in complex media formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Foscarnet in complex media formulations. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues with this compound precipitation in your experiments.
| Problem | Potential Causes | Solutions |
| Immediate precipitation upon adding this compound to media | High concentration of divalent cations: this compound is a potent chelator of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in complex media such as RPMI-1640 and DMEM.[1][2][3] This chelation can lead to the formation of insoluble this compound-cation complexes. Supersaturation: The final concentration of this compound may exceed its solubility limit in the specific medium. Incorrect solvent for stock solution: this compound has poor solubility in DMSO.[4] | Reduce divalent cation concentration: If experimentally feasible, use a custom media formulation with lower Ca²⁺ and Mg²⁺ concentrations. Optimize this compound concentration: Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility assessment (see Experimental Protocols). Use an appropriate solvent: Prepare this compound stock solutions in sterile, purified water rather than DMSO.[4] |
| Precipitation after a period of incubation | Temperature fluctuations: this compound solubility is temperature-dependent. Precipitation can occur if the solution is refrigerated or exposed to freezing temperatures.[5] pH shift: Changes in pH can affect this compound's solubility. The pH of cell culture media can change during incubation due to cellular metabolism and CO₂ levels. | Maintain stable temperature: Keep this compound-containing solutions at a constant temperature. If refrigeration is necessary, allow the solution to return to room temperature and ensure any precipitate has redissolved before use. Ensure proper buffering: Use a well-buffered medium and maintain a stable CO₂ environment in your incubator to minimize pH shifts. |
| Cloudiness or haze in the media | Formation of fine precipitate: This may be an early indication of this compound precipitation. Interaction with other media components: this compound may interact with other components in the media, such as certain amino acids or proteins, leading to insolubility. | Microscopic examination: Check the media under a microscope to confirm the presence of crystalline precipitate. Component compatibility check: If using a custom media formulation, test the compatibility of this compound with individual components. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in complex media?
A1: The primary cause is this compound's ability to chelate divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2][3] Complex media, such as those used for cell culture, contain these ions at concentrations that can readily lead to the formation of insoluble this compound-cation complexes, resulting in precipitation.
Q2: What solvents should I use to prepare this compound stock solutions?
A2: this compound sodium is soluble in water.[4] It is recommended to prepare stock solutions in sterile, purified water. This compound has poor solubility in DMSO, so this solvent should be avoided for stock solution preparation.[4]
Q3: Can I add this compound to my media and then sterile-filter the mixture?
A3: While this may seem like a solution, it is not recommended. If precipitation has already occurred, filtration will remove the active drug from your medium, leading to an unknown final concentration. It is best to ensure this compound remains soluble in the formulation.
Q4: How does pH affect this compound solubility?
A4: The pH of the solution can influence the charge state of the this compound molecule and its tendency to precipitate. The commercial formulation of this compound is adjusted to a pH of 7.4. Significant deviations from this pH may alter its solubility.
Q5: Are there any known incompatibilities I should be aware of?
A5: Yes, this compound is known to be incompatible with solutions containing calcium, such as Ringer's lactate, as well as with 30% dextrose and amphotericin B. It is also physically incompatible with a range of other drugs. While these are clinical incompatibilities, they highlight the importance of avoiding high concentrations of divalent cations in your experimental media.
Experimental Protocols
Protocol for Determining the Saturation Solubility of this compound in a Complex Medium
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific complex medium without precipitation.
Materials:
-
This compound sodium powder
-
Your specific complex medium (e.g., RPMI-1640, DMEM), pre-warmed to 37°C
-
Sterile, purified water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator at 37°C with appropriate CO₂ levels
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a high-concentration stock solution of this compound: Dissolve this compound sodium in sterile, purified water to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Prepare serial dilutions: Create a series of dilutions of the this compound stock solution in your pre-warmed complex medium in sterile microcentrifuge tubes. Aim for a range of final concentrations that are relevant to your planned experiments.
-
Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your longest planned experiment.
-
Visual Inspection: At regular intervals (e.g., 1, 4, 24, and 48 hours), visually inspect each tube for any signs of precipitation (e.g., cloudiness, visible crystals, or sediment).
-
Quantification (Optional but Recommended):
-
Centrifuge the tubes at high speed to pellet any precipitate.
-
Carefully collect the supernatant.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[6] A decrease in the supernatant concentration over time indicates precipitation.
-
-
Determination of Saturation Solubility: The highest concentration that remains clear and shows no significant decrease in supernatant concentration over time is considered the saturation solubility under your experimental conditions.
Protocol for Quantification of this compound using HPLC
Objective: To accurately measure the concentration of this compound in aqueous samples. This method is adapted from established and validated procedures.[4][7]
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 40:60 v/v) with the pH adjusted to 4.0 with orthophosphoric acid.
-
Flow Rate: 1.1 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Retention Time: Approximately 3.9 minutes (will vary depending on the specific system and column)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of this compound standards in your complex medium (or a simplified buffer matching its ionic strength and pH) at known concentrations.
-
Sample Preparation: If your samples contain precipitate, centrifuge them and analyze the supernatant. Dilute your samples as necessary to fall within the linear range of your standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a standard curve by plotting the peak area against the concentration of the standards. Use the linear regression of the standard curve to calculate the concentration of this compound in your samples.
Visualizations
Caption: The pathway of this compound precipitation in complex media.
Caption: A workflow for troubleshooting this compound precipitation.
References
- 1. This compound-induced hypocalcemia and effects of this compound on calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Double-Blind Placebo-Controlled Crossover Trial of Intravenous Magnesium Sulfate for this compound-Induced Ionized Hypocalcemia and Hypomagnesemia in Patients with AIDS and Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced changes in plasma concentrations of total and ionized calcium and magnesium in HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Navigating Foscarnet Susceptibility Testing: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability encountered in Foscarnet susceptibility testing. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct reliable and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound susceptibility testing, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell culture conditions (e.g., cell passage number, confluency). 2. Variability in virus stock titer. 3. Pipetting errors during drug dilution or virus inoculation. 4. Subjectivity in plaque counting. | 1. Use cells within a consistent and low passage number range. Ensure monolayers are uniformly confluent at the time of infection. 2. Titer virus stock before each experiment to ensure a consistent multiplicity of infection (MOI). 3. Use calibrated pipettes and perform serial dilutions carefully. 4. Have two independent researchers count plaques, or use an automated plaque counter for consistency.[1] |
| Inconsistent or poorly defined plaque morphology | 1. Unhealthy or non-confluent cell monolayer. 2. Overlay medium is too liquid or too viscous. 3. Cell monolayer drying out during incubation or media changes. 4. Fluctuations in incubator temperature or CO2 levels. | 1. Ensure a complete and uniform cell monolayer before infection. 2. Optimize the concentration of agarose or methylcellulose in the overlay. 3. Handle plates carefully to avoid drying of the cell monolayer. 4. Ensure stable incubator conditions. |
| No plaque formation, even in control wells | 1. Loss of infectivity of the virus stock. 2. Host cells are not susceptible to the virus strain. 3. Incorrect incubation conditions. | 1. Titer the virus stock to confirm its viability. 2. Verify the susceptibility of the cell line to the specific virus strain being tested. 3. Confirm that the incubator is set to the optimal temperature and CO2 concentration for the specific virus and cell line. |
| Discordant results between phenotypic (e.g., Plaque Reduction Assay) and genotypic (sequencing) assays | 1. Presence of novel resistance mutations not yet characterized. 2. The detected mutation may not confer resistance in the specific genetic background of the viral isolate. 3. The phenotypic assay may be influenced by factors other than the specific gene being sequenced. 4. Mixed viral populations (a mixture of sensitive and resistant strains). | 1. Further characterize the novel mutation through marker transfer experiments. 2. Correlate genotypic findings with phenotypic results from a well-standardized assay. 3. Consider the limitations of each assay type when interpreting results. Phenotypic assays provide a functional measure of resistance, while genotypic assays identify specific resistance-associated mutations.[2][3] 4. Plaque-purify the viral isolate to obtain a clonal population for re-testing. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound susceptibility testing?
A1: The most common methods are phenotypic assays, which measure the ability of the virus to replicate in the presence of the drug. These include the Plaque Reduction Assay (PRA), which is often considered the gold standard, and DNA hybridization or DNA reduction assays.[4] Genotypic assays, which detect specific mutations in the viral DNA polymerase gene associated with resistance, are also used.[5]
Q2: What is the mechanism of action of this compound and how does resistance develop?
A2: this compound is a pyrophosphate analog that directly inhibits the viral DNA polymerase by binding to the pyrophosphate binding site.[6][7][8] This action prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates, halting the elongation of the viral DNA chain.[4] Resistance to this compound typically arises from mutations in the viral DNA polymerase gene (UL54 in CMV and UL30 in HSV) that alter the drug's binding site.[9]
Q3: What are the typical IC50 cutoff values for determining this compound resistance?
A3: The inhibitory concentration 50% (IC50) cutoffs can vary depending on the virus and the assay used. However, for Cytomegalovirus (CMV), an IC50 of <400 μM is generally considered susceptible, while an IC50 of >400 μM is considered resistant in a plaque reduction assay.[10] For Herpes Simplex Virus (HSV), an IC50 of <100 µg/mL is typically considered susceptible.
Q4: How can I minimize variability in my this compound susceptibility testing results?
A4: Standardization of your experimental protocol is key. This includes using a consistent cell source with a defined passage number, accurately titering your viral stocks, using calibrated equipment for dilutions, and employing a standardized method for data analysis. For plaque assays, ensuring a uniform and healthy cell monolayer is crucial.
Q5: What should I do if my genotypic and phenotypic results for this compound susceptibility are discordant?
A5: Discordant results between genotypic and phenotypic assays can occur.[2][3] It is important to consider the limitations of each method. A genotypic assay may identify a mutation whose effect on drug susceptibility is unknown or varies depending on the viral strain. A phenotypic assay provides a functional measure of resistance but can be more variable. In cases of discordance, it is recommended to re-test, potentially using a different assay method for confirmation, and to consider the possibility of mixed viral populations.
Data Presentation
Table 1: this compound IC50 Values for Susceptible and Resistant CMV Strains (Plaque Reduction Assay)
| CMV Strain | Resistance Status | Mean IC50 (μM) |
| AD169 | Susceptible | 50 - 150 |
| Resistant Isolate 1 | Resistant | > 400 |
| Resistant Isolate 2 | Resistant | > 600[5] |
Table 2: this compound IC50 Values for Susceptible and Resistant HSV Strains (Plaque Reduction Assay)
| HSV Strain | Resistance Status | Mean IC50 (µg/mL) |
| Laboratory Strain | Susceptible | < 100 |
| Clinical Isolate 1 | Resistant | > 100 |
Experimental Protocols
Plaque Reduction Assay (PRA) for this compound Susceptibility of CMV
This protocol is adapted from a standardized method and can be modified for HSV.
-
Cell Preparation: Seed 24-well plates with human foreskin fibroblasts (HFF) or another susceptible cell line to achieve a confluent monolayer on the day of infection.
-
Virus Inoculation: Dilute the CMV stock to a concentration that will yield 20-80 plaques per well. Infect the confluent cell monolayers with the virus and incubate for 90 minutes at 37°C to allow for viral adsorption.
-
Drug Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Overlay: After the adsorption period, aspirate the virus inoculum and overlay the cell monolayers with a medium containing 0.5% agarose and the various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible.
-
Staining and Plaque Counting: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
DNA Hybridization Assay for this compound Susceptibility of CMV
This method offers a more rapid alternative to the PRA.
-
Cell and Virus Preparation: Prepare 24-well plates with confluent HFF monolayers and infect with a standardized amount of CMV in the presence of serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C for 4-5 days.
-
DNA Extraction: Lyse the cells in each well and transfer the lysates to a nitrocellulose or nylon membrane using a dot blot apparatus.
-
Hybridization: Hybridize the membrane with a labeled CMV-specific DNA probe. The probe will bind to any viral DNA present on the membrane.
-
Detection: Detect the labeled probe using a suitable detection method (e.g., autoradiography for radiolabeled probes or colorimetric detection for non-isotopic probes).
-
Data Analysis: Quantify the signal intensity for each dot, which corresponds to the amount of viral DNA. The IC50 is the concentration of this compound that reduces the viral DNA signal by 50% compared to the no-drug control.
Visualizations
Caption: this compound's mechanism of action and the development of resistance.
Caption: Workflow for the Plaque Reduction Assay (PRA).
Caption: Logical workflow for troubleshooting this compound susceptibility testing variability.
References
- 1. neb.com [neb.com]
- 2. The Genotype-to-Phenotype Dilemma: How Should Laboratories Approach Discordant Susceptibility Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Genotype-to-Phenotype Dilemma: How Should Laboratories Approach Discordant Susceptibility Results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Untitled Document [web.stanford.edu]
- 5. Mutations conferring this compound resistance in a cohort of patients with acquired immunodeficiency syndrome and cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. This compound | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanism of action of this compound against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Incidence of this compound resistance and cidofovir resistance in patients treated for cytomegalovirus retinitis. The Cytomegalovirus Retinitis and Viral Resistance Study Group [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Foscarnet's Efficacy Against Novel Viral Polymerase Mutants: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Foscarnet's antiviral activity against emerging viral polymerase mutants. Experimental data, detailed methodologies, and visual representations of key processes are presented to facilitate a comprehensive understanding of this compound's performance and its position relative to other antiviral agents.
This compound, a pyrophosphate analog, is a crucial antiviral agent that directly inhibits viral DNA polymerase, a key enzyme in viral replication.[1][2] Unlike nucleoside analogs such as Ganciclovir, this compound does not require intracellular activation by viral or cellular kinases.[2][3] Its mechanism of action involves blocking the pyrophosphate binding site on the viral DNA polymerase, thereby preventing the elongation of the viral DNA chain.[4] However, the emergence of drug-resistant viral strains, particularly those with mutations in the DNA polymerase gene, poses a significant challenge to effective antiviral therapy.[5][6] This guide synthesizes experimental data to validate this compound's activity against these novel polymerase mutants and compares its performance with alternative treatments.
Comparative Efficacy of this compound Against Polymerase Mutants
The in vitro susceptibility of viral polymerase mutants to this compound is typically quantified by the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%. An increase in the EC50 value for a mutant strain compared to the wild-type (WT) strain indicates resistance.
Human Cytomegalovirus (HCMV) UL54 Polymerase Mutants
Mutations in the UL54 gene, which encodes the DNA polymerase of HCMV, are the primary determinants of this compound resistance.[6][7] These mutations often cluster in specific domains of the polymerase enzyme.[7] The following table summarizes the in vitro activity of this compound against various HCMV UL54 mutants.
| Viral Strain/Mutant | Amino Acid Substitution | Fold Increase in this compound EC50 vs. WT | Cross-Resistance to Other Antivirals | Reference(s) |
| HCMV | S290R | 2- to 4-fold | Slightly decreased Ganciclovir susceptibility | [7] |
| HCMV | E951D | 2- to 4-fold | Slightly decreased Ganciclovir susceptibility | [7] |
| HCMV | A809V | 3- to 5-fold | Variable low-grade Ganciclovir and Cidofovir cross-resistance | [7][8] |
| HCMV | N495K | 3.4-fold | Sensitive to Ganciclovir and Cidofovir | [9] |
| HCMV | T552N | 1.8- to 2.6-fold (in different cell lines) | Borderline decrease in Ganciclovir susceptibility | [3][7] |
| HCMV | A692S | Confers this compound resistance | Not specified | [10][11] |
| HCMV | E756K/D | Confers this compound resistance | Not specified | [10][11] |
| HCMV | Q579I | Hypersusceptible (0.17-fold change) | Not specified | [12] |
| HCMV | Q697P | 3.8-fold | Not specified | [12] |
| HCMV | V715S | 2.8-fold | Not specified | [12] |
| HCMV | A719T | 2.5-fold | Not specified | [12] |
Herpes Simplex Virus (HSV) UL30 Polymerase Mutants
Similar to HCMV, mutations in the UL30 gene of HSV-1 and HSV-2 confer resistance to this compound.
| Viral Strain/Mutant | Amino Acid Substitution | Fold Increase in this compound EC50 vs. WT | Cross-Resistance to Other Antivirals | Reference(s) |
| HSV-1 | S725G | Associated with this compound resistance | Acyclovir resistance also present due to a separate TK gene deletion | [5] |
| HSV-1 | V715S | 5.6-fold | Not specified | [12] |
| HSV-1 | A719T | 2.0-fold | Not specified | [12] |
| HSV-1 | I619K | 2.5-fold | Not specified | [12] |
| HSV-1 | S724N | Detected in 8 of 27 resistant isolates | Sensitive or hypersensitive to Cidofovir and Ganciclovir | [13] |
Human Herpesvirus 6 (HHV-6) DNA Polymerase Mutants
Studies on HHV-6 have also identified mutations associated with this compound resistance.
| Viral Strain/Mutant | Amino Acid Substitution | Fold Increase in this compound Resistance | Comments | Reference(s) |
| HHV-6 | T435R, H507Y, C525S, F292S | 8- and 15-fold (for two selected mutants) | These substitutions, alone or in combination, decreased the inhibitory effect of this compound. | [14][15] |
Experimental Protocols
The validation of this compound's activity against viral polymerase mutants relies on robust in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Plaque Reduction Assay (PRA)
This is a standard method for determining the antiviral susceptibility of viruses.
-
Cell Culture: Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts for HCMV, Vero cells for HSV) are prepared in multi-well plates.
-
Virus Inoculation: The cells are infected with a standardized amount of either the wild-type or mutant virus to produce a countable number of plaques.
-
Drug Treatment: Immediately after infection, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound or other antiviral agents. A no-drug control is always included.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 7-14 days for HCMV, 2-3 days for HSV).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted for each drug concentration.
-
EC50 Calculation: The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.[16][17]
Reporter Gene-Based Assay
This method offers a more high-throughput alternative to the traditional PRA.
-
Recombinant Virus Construction: Recombinant viruses are engineered to express a reporter gene, such as secreted alkaline phosphatase (SEAP) or luciferase, upon successful replication.[7]
-
Assay Procedure: The assay follows a similar principle to the PRA, with host cells being infected with the reporter virus in the presence of varying concentrations of the antiviral drug.
-
Signal Quantification: Instead of counting plaques, the activity of the reporter gene product is measured at a specific time point post-infection using a suitable substrate that produces a colorimetric or luminescent signal.
-
EC50 Determination: The EC50 is determined as the drug concentration that reduces the reporter signal by 50% compared to the no-drug control.[7]
Site-Directed Mutagenesis and Recombinant Virus Generation
To definitively link a specific mutation to a resistance phenotype, recombinant viruses containing the mutation of interest are generated.
-
Bacterial Artificial Chromosome (BAC) Technology: The viral genome is cloned into a BAC, which can be easily manipulated in E. coli.
-
Mutagenesis: Site-directed mutagenesis is used to introduce the desired mutation into the viral DNA polymerase gene within the BAC.
-
Transfection and Virus Rescue: The mutated BAC DNA is then transfected into permissive host cells to reconstitute the infectious recombinant virus.[3][7]
-
Phenotypic Analysis: The resulting recombinant virus is then subjected to susceptibility testing (e.g., PRA or reporter assay) to confirm the effect of the introduced mutation.[7]
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's mechanism of action on viral DNA polymerase.
Caption: Workflow for validating this compound's activity against mutants.
Conclusion and Future Directions
The presented data demonstrates that while many novel viral polymerase mutations confer varying levels of resistance to this compound, the drug often retains partial activity. Notably, some mutations leading to this compound resistance do not result in cross-resistance to other antivirals like Cidofovir, and in some cases, may even lead to hypersusceptibility.[9][13] The choice of antiviral therapy for infections caused by drug-resistant viruses should be guided by genotypic and phenotypic resistance testing.
Continued surveillance for novel polymerase mutations is critical for understanding the evolving landscape of antiviral resistance. Further research should focus on the structural and mechanistic basis of how these mutations affect this compound binding and polymerase function. This knowledge will be invaluable for the development of next-generation antiviral agents that can overcome existing resistance mechanisms.
References
- 1. This compound. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant Phenotyping of Cytomegalovirus UL54 Mutations That Emerged during Cell Passages in the Presence of either Ganciclovir or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel mutations in the thymidine kinase and DNA polymerase genes of acyclovir and this compound resistant herpes simplex viruses infecting an immunocompromised patient [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Viral DNA polymerase mutations associated with drug resistance in human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Different mutations in the HHV-6 DNA polymerase gene accounting for resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. [In vitro susceptibility to ganciclovir and this compound of cytomegaloviruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cross-Resistance Between Foscarnet and Other Pyrophosphate Analogs: A Comparative Guide for Researchers
An in-depth analysis of cross-resistance profiles, underlying genetic mutations, and experimental methodologies for studying Foscarnet and its analogs in the context of antiviral drug development.
This compound, a pyrophosphate analog, is a critical antiviral agent for treating herpesvirus infections, particularly those resistant to other therapies.[1][2] Its mechanism of action involves the direct inhibition of viral DNA polymerase by mimicking the pyrophosphate molecule, thereby halting DNA chain elongation.[3][4] However, the emergence of this compound-resistant viral strains, primarily due to mutations in the viral DNA polymerase gene, presents a significant clinical challenge.[1][5] This guide provides a comparative analysis of cross-resistance between this compound and other pyrophosphate analogs, supported by experimental data and detailed methodologies to aid researchers in the field of virology and drug development.
Mechanism of Action and Resistance
This compound and other pyrophosphate analogs function by binding to the pyrophosphate-binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates during DNA synthesis.[3][4] This action is independent of viral kinases, which is why this compound is often effective against viruses that have developed resistance to nucleoside analogs like acyclovir and ganciclovir through mutations in these kinases.[3][6]
Resistance to this compound predominantly arises from specific amino acid substitutions in the viral DNA polymerase.[1][7] These mutations can alter the drug-binding site, reducing the inhibitory effect of this compound. Understanding the cross-resistance profiles of these mutants to other pyrophosphate analogs and antiviral agents is crucial for developing effective second-line therapies.
Comparative Susceptibility of this compound-Resistant HSV-1 Isolates
Studies on Herpes Simplex Virus Type 1 (HSV-1) have provided significant insights into the cross-resistance patterns of this compound-resistant mutants. The following table summarizes the sensitivities of various this compound-resistant HSV-1 isolates to other antiviral compounds.
| HSV-1 Isolate | This compound (PFA) IC50 (µg/mL) | Cidofovir (CDV) IC50 (µg/mL) | S2242 IC50 (µg/mL) | Acyclovir (ACV) IC50 (µg/mL) | Ganciclovir (GCV) IC50 (µg/mL) | Penciclovir (PCV) IC50 (µg/mL) | DNA Polymerase Mutation(s) | Reference |
| TAS (Wild Type) | 18 | 0.11 | 0.05 | 0.04 | 0.13 | 0.38 | None | [8] |
| PFA-r-1 | >200 | 0.04 | 0.02 | 0.03 | 0.04 | 0.17 | S724N | [8] |
| PFA-r-2 | >200 | 0.03 | 0.02 | 0.02 | 0.03 | 0.13 | S724N | [8] |
| PFA-r-3 | 150 | 0.10 | 0.04 | 0.04 | 0.11 | 0.35 | A719V | [8] |
| PFA-r-4 | >200 | 0.09 | 0.05 | 0.04 | 0.12 | 0.37 | A618T | [8] |
| PFA-r-5 | 180 | 0.11 | 0.06 | 0.05 | 0.14 | 0.40 | V714M | [8] |
Key Observations:
-
Most this compound-resistant HSV-1 isolates remained sensitive or even hypersensitive to cidofovir and ganciclovir.[8][9]
-
The S724N mutation in the DNA polymerase was frequently observed in this compound-resistant isolates.[8][9]
-
Cross-resistance between this compound and acyclovir or penciclovir was variable, with some resistant isolates remaining sensitive to these drugs.[8]
Cross-Resistance in Cytomegalovirus (CMV)
In Cytomegalovirus (CMV), mutations within the UL54 gene, which encodes the DNA polymerase, are responsible for resistance to this compound and can also confer cross-resistance to other antivirals like ganciclovir and cidofovir.[5][10] The location of the mutation within the DNA polymerase domains often dictates the cross-resistance profile.[5][11]
| CMV DNA Polymerase Mutation | This compound Resistance | Ganciclovir Cross-Resistance | Cidofovir Cross-Resistance |
| Mutations in regions II, III, and VI | Yes | No | No |
| Mutations in exonuclease domains | Variable | Yes | Yes |
| Mutations in δC/Exo III and polymerization II & III domains | Yes | Variable | Variable |
Note: The level of resistance (low, moderate, high) can vary depending on the specific amino acid substitution.
Experimental Protocols
Plaque Reduction Assay for Antiviral Susceptibility
This assay is a standard method for determining the concentration of an antiviral drug that inhibits virus replication by 50% (IC50).
Methodology:
-
Cell Culture: Vero cells are cultured in appropriate media (e.g., MEM with 2% FBS).[8]
-
Virus Inoculation: Confluent cell monolayers in 24-well plates are infected with a standardized amount of virus (e.g., 50 PFU per well).
-
Drug Application: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing various concentrations of the antiviral agent being tested.
-
Incubation: Plates are incubated at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.
-
Plaque Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
IC50 Calculation: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).
Genotypic Analysis of Viral DNA Polymerase
Identifying mutations in the DNA polymerase gene is crucial for understanding the genetic basis of resistance.
Methodology:
-
Viral DNA Extraction: DNA is extracted from virus-infected cell cultures.
-
PCR Amplification: The region of the DNA polymerase gene known to be associated with this compound resistance is amplified using specific primers.
-
DNA Sequencing: The amplified PCR product is sequenced to identify any nucleotide changes.
-
Sequence Analysis: The obtained sequence is compared to the wild-type viral DNA polymerase sequence to identify amino acid substitutions.
Visualizing Resistance Mechanisms and Workflows
Conclusion
The development of resistance to this compound is a significant concern in the management of herpesvirus infections. Cross-resistance studies reveal that while many this compound-resistant mutants, particularly in HSV-1, retain sensitivity to other classes of antivirals like cidofovir and ganciclovir, the potential for cross-resistance with other pyrophosphate analogs exists. For CMV, specific mutations in the DNA polymerase can lead to broader cross-resistance. A thorough understanding of the genetic basis of resistance and the cross-resistance profiles is essential for guiding therapeutic choices and for the rational design of new antiviral agents that can overcome existing resistance mechanisms. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically investigate these critical aspects of antiviral drug resistance.
References
- 1. Herpesvirus resistance to antiviral drugs: a review of the mechanisms, clinical importance and therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainkart.com [brainkart.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Mechanism of action of this compound against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral drug resistance in herpesviruses other than cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Genotypic characterization of the DNA polymerase and sensitivity to antiviral compounds of this compound-resistant herpes simplex virus type 1 (HSV-1) derived from a this compound-sensitive HSV-1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Foscarnet and Maribavir for Resistant CMV
A Guide for Researchers and Drug Development Professionals
The management of cytomegalovirus (CMV) infections that are resistant or refractory (R/R) to first-line therapies presents a significant challenge in immunocompromised patient populations, particularly transplant recipients. For years, Foscarnet has been a cornerstone of treatment for such cases, despite its considerable toxicity profile. The recent approval of maribavir, a novel benzimidazole riboside, offers a new therapeutic avenue. This guide provides an objective, data-driven comparison of this compound and maribavir for the treatment of resistant CMV, focusing on their mechanisms of action, efficacy, safety, and resistance profiles.
Mechanism of Action: A Tale of Two Targets
This compound and maribavir inhibit CMV replication through distinct mechanisms, a crucial factor in their utility against resistant viral strains.
This compound is a pyrophosphate analog that directly inhibits the viral DNA polymerase, an enzyme encoded by the UL54 gene.[1][2][3] It binds to the pyrophosphate-binding site on the DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thereby halting the elongation of the viral DNA chain.[1] A key feature of this compound's mechanism is that it does not require intracellular activation by viral or cellular kinases.[1][3]
Maribavir , in contrast, targets the CMV-specific protein kinase pUL97.[4][5][6] It acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of pUL97, preventing the phosphorylation of viral and cellular proteins that are essential for multiple stages of the viral lifecycle.[7][8] This inhibition disrupts CMV DNA replication, encapsidation, and the nuclear egress of viral capsids.[4][5] Because it does not target the DNA polymerase, maribavir remains active against CMV strains with mutations in the UL54 gene that confer resistance to this compound.[5][8]
Figure 1. Mechanisms of action for this compound and maribavir.
Clinical Efficacy: Comparative Data from Clinical Trials
Direct head-to-head randomized controlled trials comparing this compound and maribavir are limited. However, the Phase 3 SOLSTICE trial provides crucial comparative data, as this compound was one of the investigator-assigned therapies (IAT) to which maribavir was compared. Additionally, a recent real-world retrospective study offers a direct comparison.
| Efficacy Endpoint | Maribavir | Investigator-Assigned Therapy (IAT) * | Study |
| CMV Viremia Clearance at Week 8 | 55.7% | 23.9% | SOLSTICE[9] |
| CMV Clearance & Symptom Control at Week 8 (Maintained through Week 16) | 18.7% | 10.3% | SOLSTICE[9] |
| CMV Infection Clearance (Real-World) | 74.1% (20/27) | 74.1% (20/27) | Retrospective Study[10][11] |
| Failure of Therapy (Persistent DNAemia) | Not Statistically Significant vs. This compound (p=0.56) | - | Retrospective Study[10][11] |
*Investigator-assigned therapy in the SOLSTICE trial included this compound, ganciclovir, valganciclovir, or cidofovir.
In the pivotal SOLSTICE trial, maribavir demonstrated superior efficacy in achieving CMV viremia clearance at week 8 compared to IAT in patients with R/R CMV infection.[9][12] A significantly higher percentage of patients on maribavir achieved the primary endpoint.[9] Furthermore, a real-world retrospective study comparing 27 patients on maribavir with 27 on this compound found no statistically significant difference in the rates of infection clearance or therapy failure due to persistent viremia.[10][11]
Safety and Tolerability: A Key Differentiator
The safety profiles of this compound and maribavir differ substantially, with maribavir generally demonstrating a more favorable tolerability profile.
| Adverse Event | Maribavir | This compound | Study |
| Treatment Discontinuation due to Adverse Events | 13.2% | 31.9% (IAT) | SOLSTICE[9] |
| Acute Kidney Injury | 8.5% | 21.3% | SOLSTICE[9] |
| Neutropenia | 9.4% (vs. valganciclovir/ganciclovir) | 33.9% (valganciclovir/ganciclovir) | SOLSTICE[9] |
| Most Common Treatment-Emergent Adverse Event | Dysgeusia (Taste disturbance) | Nephrotoxicity, Electrolyte imbalances | [2][5][7][13] |
This compound is well-known for its potential for significant nephrotoxicity and electrolyte disturbances, including hypocalcemia and hypomagnesemia, which often necessitate hospitalization for administration and monitoring.[2][13] In the SOLSTICE trial, maribavir was associated with significantly lower rates of acute kidney injury compared to this compound.[9] The most common adverse event associated with maribavir is dysgeusia (taste disturbance), which is generally considered manageable.[7] The lower rate of treatment discontinuation due to adverse events with maribavir in the SOLSTICE trial underscores its better tolerability.[9]
Resistance Profiles
Resistance to both this compound and maribavir can emerge during therapy, and the genetic basis for resistance is distinct for each drug.
This compound Resistance: Resistance to this compound is conferred by mutations in the viral UL54 gene, which encodes the DNA polymerase.[14][15] These mutations typically cluster in specific domains of the polymerase.[14]
Maribavir Resistance: Maribavir resistance is primarily associated with mutations in the UL97 gene, which encodes the target protein kinase.[5][16] The most common resistance-associated mutations are T409M, H411Y, and C480F.[16][17] Some UL97 mutations, such as F342Y and C480F, can confer cross-resistance to both maribavir and ganciclovir/valganciclovir.[5][17][18] Emergence of maribavir resistance has been observed in patients who experience a rebound in CMV DNA levels while on therapy.[16]
A real-world retrospective study found no statistically significant difference in the development of antiviral resistance between maribavir and this compound (p=0.24).[10][11] In this study, 5 out of 27 patients in the maribavir cohort and 3 out of 27 in the this compound cohort developed resistance.[10][11]
Experimental Protocols
SOLSTICE Trial (NCT02931539) - Efficacy and Safety Assessment
-
Study Design: A Phase 3, multicenter, randomized, open-label superiority trial.[9]
-
Patient Population: Hematopoietic stem cell transplant (HSCT) or solid organ transplant (SOT) recipients with R/R CMV infection.[9]
-
Intervention: Patients were randomized 2:1 to receive either maribavir (400 mg twice daily) or investigator-assigned therapy (IAT), which could include this compound, ganciclovir, valganciclovir, or cidofovir, for an 8-week treatment period.[9]
-
Primary Endpoint: Confirmed CMV viremia clearance at the end of week 8, defined as plasma CMV DNA concentration <137 IU/mL in two consecutive tests at least 5 days apart.[9][12]
-
CMV DNA Quantification: Plasma CMV DNA levels were measured by a central laboratory.[19]
-
Genotypic Resistance Testing: Baseline and post-treatment plasma samples were analyzed for mutations in the CMV UL97 and UL54 genes to determine genotypic resistance.[16][19]
Figure 2. Simplified workflow of the SOLSTICE clinical trial.
Retrospective Real-World Study - Comparative Outcomes
-
Study Design: A single-center retrospective cohort study.[11]
-
Patient Population: SOT and HSCT recipients who received either maribavir or this compound for a CMV infection episode.[11]
-
Data Collection: Electronic medical records were reviewed to identify patients and collect data on clinical outcomes.[11]
-
Outcomes Assessed: Clearance of CMV infection, failure of therapy (persistent DNAemia), and development of antiviral resistance.[10][11]
Conclusion
Maribavir represents a significant advancement in the management of R/R CMV infections. Its novel mechanism of action provides an effective treatment option for patients with this compound-resistant CMV. Clinical trial and real-world data suggest that maribavir has comparable efficacy to this compound in clearing CMV viremia but boasts a markedly superior safety profile, with significantly less nephrotoxicity. While the emergence of resistance to maribavir is a clinical consideration, its overall tolerability and oral bioavailability present a compelling advantage over intravenously administered this compound. For researchers and drug development professionals, the distinct mechanisms and resistance profiles of these two agents offer valuable insights into the ongoing development of novel anti-CMV therapeutics.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is this compound Sodium used for? [synapse.patsnap.com]
- 4. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Maribavir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Real-World Comparison of Maribavir to this compound for the Treatment of Cytomegalovirus in Solid Organ and Hematopoietic Stem Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-World Comparison of Maribavir to this compound for the Treatment of Cytomegalovirus in Solid Organ and Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug Resistance Assessed in a Phase 3 Clinical Trial of Maribavir Therapy for Refractory or Resistant Cytomegalovirus Infection in Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Resistance Mutations and Associated Phenotypes Detected in Clinical Trials of Maribavir for Treatment of Cytomegalovirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. S294: MARIBAVIR (MBV) VERSUS INVESTIGATOR-ASSIGNED THERAPY FOR REFRACTORY CYTOMEGALOVIRUS (CMV) INFECTION: SUBGROUPS ANALYSES OF PHASE 3 STUDY BY RESISTANCE STATUS KNOWLEDGE REPORTED BY INVESTIGATORS - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effect of Foscarnet with Novel Antiviral Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates the exploration of combination therapies to enhance antiviral efficacy and overcome resistance. Foscarnet, a pyrophosphate analog that inhibits viral DNA polymerase, has long been a cornerstone in the treatment of herpesvirus infections, particularly cytomegalomegalovirus (CMV) and herpes simplex virus (HSV).[1][2][3][4][5] This guide provides a comparative analysis of the synergistic potential of this compound when combined with a selection of novel antiviral compounds. The objective is to present experimental data, detail methodologies, and visualize potential mechanisms of interaction to aid in the advancement of antiviral drug development.
Executive Summary of In Vitro Synergy
The following table summarizes the observed synergistic, additive, or antagonistic effects of this compound in combination with various novel antiviral agents based on available in vitro studies. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug can be reduced when used in combination to achieve the same effect.
| Novel Antiviral Compound | Target Virus | Observed Effect with this compound | Combination Index (CI) Values | Dose Reduction Index (DRI) Values |
| Letermovir | Cytomegalomegalovirus (CMV) | Additive[6] | Data not available in reviewed literature | Data not available in reviewed literature |
| Pritelivir | Herpes Simplex Virus 1 (HSV-1) | Potential to suppress drug resistance[7] | Data not available in reviewed literature | Data not available in reviewed literature |
| Brincidofovir | Cytomegalomegalovirus (CMV) | Data not available in reviewed literature | Data not available in reviewed literature | Data not available in reviewed literature |
| Favipiravir | Herpesviruses | Data not available in reviewed literature | Data not available in reviewed literature | Data not available in reviewed literature |
| Remdesivir | Cytomegalomegalovirus (CMV) / Herpesviruses | Data not available in reviewed literature | Data not available in reviewed literature | Data not available in reviewed literature |
Mechanisms of Action and Potential for Synergy
Understanding the distinct mechanisms of action of each antiviral agent is crucial for predicting and interpreting synergistic interactions. This compound directly inhibits the pyrophosphate binding site on viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates and thus halting DNA chain elongation.[4] Novel antiviral agents often target different stages of the viral life cycle, creating opportunities for synergistic effects.
This compound:
Novel Antiviral Compounds:
-
Letermovir:
-
Target: CMV DNA terminase complex (pUL56 subunit).[8][9][10]
-
Mechanism: Inhibits the cleavage and packaging of viral DNA into capsids.[8][9][10]
-
Potential for Synergy with this compound: Targeting two distinct and essential steps in viral replication (DNA synthesis and packaging) suggests a strong potential for at least an additive, if not synergistic, effect.
-
-
Pritelivir:
-
Mechanism: Inhibits the unwinding of viral DNA, a prerequisite for replication.[7][11][12][13]
-
Potential for Synergy with this compound: The combination of inhibiting both the unwinding of the DNA template (Pritelivir) and the subsequent elongation of the new DNA strand (this compound) presents a powerful two-pronged attack on viral replication.
-
Brincidofovir:
-
Mechanism: A lipid conjugate of cidofovir, which is converted intracellularly to its active diphosphate form. This active form acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, causing chain termination upon incorporation.[14][15][16]
-
Potential for Synergy with this compound: Although both target the same enzyme, they do so via different mechanisms (non-competitive vs. competitive/alternative substrate). This could lead to a synergistic effect by more effectively disabling the polymerase.
-
Favipiravir:
-
Target: RNA-dependent RNA polymerase (RdRp).[17][18][19][20][21]
-
Mechanism: Acts as a purine analog, causing lethal mutagenesis upon incorporation into the viral RNA strand.[17][18][19][20][21]
-
Potential for Synergy with this compound: While primarily active against RNA viruses, its interaction with this compound against DNA viruses like herpesviruses is not well-studied. A synergistic potential is less obvious given the different target polymerases.
-
-
Remdesivir:
-
Target: RNA-dependent RNA polymerase (RdRp).[22][23][24][25][26]
-
Mechanism: An adenosine analog that causes delayed chain termination of the nascent viral RNA strand.[22][23][24][25][26]
-
Potential for Synergy with this compound: Similar to Favipiravir, its primary target is RdRp, making its synergistic potential with a DNA polymerase inhibitor like this compound against herpesviruses uncertain without specific experimental data.
-
Experimental Protocols
The following provides a generalized methodology for assessing antiviral synergy using the checkerboard assay, a common in vitro technique. Specific parameters would need to be optimized for each virus and cell line combination.
Checkerboard Synergy Assay Protocol
-
Cell Culture and Virus Propagation:
-
Select an appropriate cell line permissive to the virus of interest (e.g., human foreskin fibroblasts for CMV, Vero cells for HSV).
-
Culture cells to a confluent monolayer in 96-well microtiter plates.
-
Prepare a stock of the virus with a known titer (plaque-forming units/mL or TCID50/mL).
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the novel antiviral compound in an appropriate solvent (e.g., sterile water, DMSO).
-
Perform serial dilutions of each drug to create a range of concentrations above and below their respective 50% effective concentrations (EC50).
-
-
Checkerboard Setup:
-
In a 96-well plate, add serial dilutions of this compound along the x-axis and serial dilutions of the novel antiviral compound along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include control wells with each drug alone, as well as virus-only (no drug) and cell-only (no virus, no drug) controls.
-
-
Infection and Incubation:
-
Infect the cell monolayers in the 96-well plates with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for viral replication and cytopathic effect (CPE) to become apparent in the virus control wells (typically 3-7 days).
-
-
Assessment of Antiviral Activity:
-
Evaluate the extent of viral inhibition in each well. This can be done through various methods:
-
Visual scoring of CPE: A semi-quantitative method where the percentage of cell monolayer destruction is estimated.
-
Cell viability assays: Using reagents like MTT or CellTiter-Glo to quantify the number of viable cells.
-
Reporter gene assays: If using a recombinant virus expressing a reporter gene (e.g., luciferase, β-galactosidase), the reporter activity can be measured.
-
Viral yield reduction assay: Harvesting the supernatant from each well and titrating the amount of progeny virus.
-
-
-
Data Analysis:
-
Calculate the EC50 for each drug alone and for each combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the following formula: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 required to produce a certain effect (e.g., 50% inhibition) when used alone, and (D)1 and (D)2 are the concentrations of the drugs in combination that produce the same effect.
-
Calculate the Dose Reduction Index (DRI) for each drug in the combination. The DRI is calculated as: DRI = (Dx) / (D)
-
Visualizing Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the potential signaling pathways and the experimental workflow.
Caption: Mechanisms of action for this compound and novel antiviral compounds targeting different stages of the viral replication cycle.
Caption: A simplified workflow of the checkerboard assay for evaluating antiviral drug synergy.
Conclusion and Future Directions
The exploration of this compound in combination with novel antiviral agents holds significant promise for overcoming the challenges of drug resistance and improving treatment outcomes for herpesvirus infections. While existing data suggests additive effects with compounds like letermovir and a potential to suppress resistance with pritelivir, there is a clear need for further in vitro and in vivo studies to quantify the synergistic potential of this compound with a broader range of new antivirals.[6][7] Rigorous evaluation using standardized methodologies, such as the checkerboard assay, will be critical in generating the quantitative data necessary to guide clinical development. The distinct mechanisms of action of these novel agents, targeting different viral enzymes and processes, provide a strong rationale for their combined use with this compound. Future research should focus on elucidating the precise nature of these interactions and translating promising in vitro findings into effective clinical strategies.
References
- 1. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients | MDPI [mdpi.com]
- 5. Pharmacology and clinical use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moving Past Ganciclovir and this compound: Advances in CMV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined use of pritelivir with acyclovir or this compound suppresses evolution of HSV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction - Clinical Review Report: Letermovir (Prevymis) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Letermovir? [synapse.patsnap.com]
- 10. Letermovir Treatment of Human Cytomegalovirus Infection Antiinfective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Pritelivir used for? [synapse.patsnap.com]
- 12. Pritelivir - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 15. Brincidofovir - Wikipedia [en.wikipedia.org]
- 16. Brincidofovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 19. sterispharma.com [sterispharma.com]
- 20. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Study Sheds New Light on Remdesivir’s Mechanism of Action against SARS-CoV-2 | Sci.News [sci.news]
- 24. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 25. Structural visualizations illuminate remdesivir's mechanism of action | EurekAlert! [eurekalert.org]
- 26. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Foscarnet's Antiviral Efficacy Against Emerging Viral Threats: A Comparative Analysis
For Immediate Release
In an era marked by the continual emergence of novel viral pathogens, the reassessment of established antiviral agents is crucial for developing effective therapeutic strategies. This guide provides a comprehensive benchmark of Foscarnet's antiviral activity, with a particular focus on newly emerged viral strains of significant public health concern, such as the mpox virus (MPXV). Its performance is compared with other relevant antiviral alternatives, supported by recent experimental data to inform researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a pyrophosphate analog that acts as a non-competitive inhibitor of viral DNA polymerase.[1][2] By binding to the pyrophosphate-binding site on the viral enzyme, it reversibly blocks DNA chain elongation, thus inhibiting viral replication.[1] A key feature of this compound is that it does not require intracellular phosphorylation for its antiviral activity, making it effective against certain viral strains that have developed resistance to nucleoside analogs like acyclovir and ganciclovir through mutations in viral thymidine kinase.[1] this compound is administered intravenously and is primarily used in the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients and acyclovir-resistant herpes simplex virus (HSV) infections.[3]
Comparative Analysis of Antiviral Activity
The recent global outbreak of mpox, caused by a clade IIb strain of the virus, and the emergence of the more virulent clade Ib, have highlighted the urgent need for effective antiviral treatments.[4] While this compound has a broad spectrum of activity against herpesviruses, its efficacy against newly emerged threats like mpox is a subject of ongoing investigation. This guide compares the in vitro activity of this compound with other antivirals currently used or considered for the treatment of mpox and other emerging viral diseases.
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its comparators against recent viral isolates. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
Table 1: In Vitro Antiviral Activity against Mpox Virus (MPXV)
| Compound | Virus Strain/Isolate | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tecovirimat | MPXV/France/IRBA2211/2022 (Clade IIb) | Vero | 0.0127 | >10 | >787 | [5] |
| Cidofovir | MPXV/France/IRBA2211/2022 (Clade IIb) | Vero | 43.8 ± 15.2 | >100 | >2.3 | [4][5] |
| Tecovirimat | MPXV Clade Ib | Vero | 0.025 ± 0.018 | >100 | >4000 | [4] |
| Cidofovir | MPXV Clade Ib | Vero | 15.7 ± 14.3 | >100 | >6.4 | [4] |
| Brincidofovir | Not specified | Vero | Not specified | 58 | Not specified | [6][7] |
| This compound | Not available | Not available | Not available | Not available | Not available |
Note: Direct in vitro data for this compound against recent mpox virus isolates was not available in the reviewed literature. This compound's established activity is primarily against herpesviruses.
Table 2: In Vitro Antiviral Activity against Human Adenovirus (HAdV)
| Compound | Virus Serotype(s) | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Cidofovir | Multiple serotypes | HEp-2 | 17 - 81 | Not specified | Not specified | [8] |
| This compound | Not specified | Not specified | No activity observed | Not applicable | Not applicable | [9] |
Note: Studies have indicated that this compound does not exhibit significant in vitro activity against human adenoviruses.[9]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key assays used to generate the data presented in this guide.
Plaque Reduction Assay (for IC50 Determination)
The plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of virus, typically 50-100 plaque-forming units (PFU) per well.
-
Drug Treatment: Immediately after viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the antiviral compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Calculation: The percentage of plaque inhibition for each drug concentration is calculated relative to the virus-only control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (for CC50 Determination)
The cytotoxicity assay measures the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50). The MTT assay is a common colorimetric method for this purpose.
-
Cell Seeding: Host cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a duration equivalent to the antiviral assay.
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
CC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the untreated cell control. The CC50 value is determined from the dose-response curve.
qPCR-Based Viral Load Assay (for Viral Replication Kinetics)
Quantitative polymerase chain reaction (qPCR) is a highly sensitive method to quantify the amount of viral nucleic acid (DNA or RNA) in a sample, providing insights into viral replication kinetics.
-
Sample Collection: Supernatants or cell lysates from infected and treated cell cultures are collected at various time points.
-
Nucleic Acid Extraction: Viral DNA or RNA is extracted from the collected samples.
-
Reverse Transcription (for RNA viruses): If the target is an RNA virus, the extracted RNA is first reverse-transcribed into complementary DNA (cDNA).
-
qPCR Amplification: The viral DNA or cDNA is amplified using specific primers and probes in a real-time PCR instrument. The accumulation of fluorescent signal is monitored in real-time.
-
Quantification: The viral load is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve generated from known quantities of viral nucleic acid.
-
Data Analysis: The reduction in viral load in treated samples compared to untreated controls indicates the antiviral activity of the compound.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for antiviral drug screening.
Figure 1. Mechanism of action of this compound.
Figure 2. General workflow for in vitro antiviral drug screening.
Conclusion
The emergence of novel viral threats necessitates a robust and multifaceted approach to antiviral drug discovery and development. While this compound remains a valuable therapeutic option for specific herpesvirus infections, particularly in cases of resistance to other antivirals, its efficacy against newly emerged pathogens like the mpox virus requires further direct investigation. The comparative data presented in this guide suggest that other agents, such as tecovirimat, exhibit more potent and selective in vitro activity against recent mpox virus isolates.
The experimental protocols and workflows detailed herein provide a framework for the continued evaluation of this compound and other antiviral candidates against a spectrum of emerging viral strains. Future research should focus on generating direct comparative data to better define this compound's potential role in the therapeutic armamentarium against these evolving viral threats.
References
- 1. Pharmacology and clinical use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brincidofovir is a robust replication inhibitor against African swine fever virus in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro susceptibility of adenovirus to antiviral drugs is species-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiadenovirus Activities of Several Classes of Nucleoside and Nucleotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Toxicity of Foscarnet, Ganciclovir, and Cidofovir: A Guide for Researchers
This guide provides a comparative analysis of the in vitro toxicity profiles of three antiviral drugs: Foscarnet, Ganciclovir, and Cidofovir. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in virology and toxicology studies. The guide summarizes quantitative toxicity data, details relevant experimental protocols, and visualizes key mechanisms and workflows.
Executive Summary
This compound, Ganciclovir, and Cidofovir are essential antiviral agents, primarily used in the management of cytomegalovirus (CMV) and other herpesvirus infections. However, their clinical utility is often limited by significant toxicities. This guide focuses on their in vitro cytotoxic effects, with a particular emphasis on nephrotoxicity and hematotoxicity, the two most common dose-limiting side effects.
-
Cidofovir exhibits the most pronounced in vitro nephrotoxicity, inducing apoptosis in human renal proximal tubular epithelial cells. This effect is concentration-dependent and mediated by the activation of caspase-3.
-
Ganciclovir is primarily associated with hematotoxicity, demonstrating a concentration-dependent inhibition of hematopoietic progenitor cells.
-
This compound is also known for its nephrotoxicity, primarily causing acute tubular necrosis, and is associated with electrolyte disturbances due to its ion-chelating properties.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of this compound, Ganciclovir, and Cidofovir in relevant human cell lines. It is important to note that direct comparative studies across all three drugs in the same cell lines are limited. The data presented here are compiled from individual studies and should be interpreted with consideration of the different experimental conditions.
Nephrotoxicity in Human Renal Proximal Tubular Epithelial Cells (HK-2)
| Drug | Assay | Cell Line | Concentration | Endpoint | Reference |
| Cidofovir | Apoptosis Assay | Primary Human Proximal Tubular Cells & HK-2 | 10-40 µg/mL | Induction of apoptosis, Caspase-3 activation | [1][2] |
Data for this compound and Ganciclovir in HK-2 cells with specific CC50 values were not available in the reviewed literature.
Hematotoxicity in Human Hematopoietic Progenitor Cells
| Drug | Assay | Cell Line/Progenitor | Concentration | Endpoint | Reference |
| Ganciclovir | Colony Formation Assay | Granulocyte-Macrophage Progenitors | 0.7 - 4.8 mg/L | Concentration-dependent inhibition | [3] |
| Ganciclovir | Colony Formation Assay | Erythroid Progenitors | 0.4 - 7.4 mg/L | Concentration-dependent inhibition | [3] |
| Ganciclovir | Cell Viability Assay | B Lymphoblastoid Cells | 3 - 374 mg/L | Duration-dependent decrease in 50% cytotoxic concentration (CC50) over 1 to 14 days |
Quantitative cytotoxicity data for this compound and Cidofovir in human hematopoietic progenitor cells were not available in the reviewed literature.
Mechanisms of Toxicity and Signaling Pathways
The cytotoxic effects of these antiviral agents are mediated by distinct molecular mechanisms.
Cidofovir-Induced Nephrotoxicity
Cidofovir's nephrotoxicity is a well-characterized process involving its active transport into renal proximal tubular cells by the human organic anion transporter 1 (hOAT1).[4] Intracellular accumulation of cidofovir leads to the induction of apoptosis, a form of programmed cell death. This process is characterized by the activation of effector caspases, such as caspase-3.[1][2]
Ganciclovir-Induced Hematotoxicity
Ganciclovir's hematotoxicity is attributed to its inhibitory effect on the proliferation of hematopoietic progenitor cells in the bone marrow.[3] As a nucleoside analog, ganciclovir can be incorporated into the DNA of dividing cells, leading to the inhibition of DNA synthesis and cell cycle arrest, ultimately resulting in reduced production of mature blood cells.[5][6]
This compound-Induced Nephrotoxicity and Electrolyte Imbalance
This compound's primary toxicities are renal impairment and electrolyte disturbances. Nephrotoxicity is often due to acute tubular necrosis.[7][8] this compound can also form crystals in the renal tubules, contributing to kidney injury. The electrolyte imbalances, such as hypocalcemia and hypomagnesemia, are thought to result from the chelation of divalent cations by this compound.[9]
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
Antiviral drugs (this compound, Ganciclovir, Cidofovir)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the antiviral drugs in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various drug concentrations. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with antiviral drugs
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the antiviral drugs for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Reaction Buffer
-
DTT
-
Fluorometer or microplate reader
Procedure:
-
Prepare cell lysates from control and drug-treated cells using a lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Prepare a reaction master mix containing reaction buffer, DTT, and the caspase-3 substrate.
-
Add the master mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative in vitro toxicity assessment of antiviral drugs.
References
- 1. Tubular cell apoptosis and cidofovir-induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of antiviral nucleotides adefovir and cidofovir is induced by the expression of human renal organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound nephrotoxicity: mechanism, incidence and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound nephrotoxicity: mechanism, incidence and prevention. | Semantic Scholar [semanticscholar.org]
- 9. Minimising the dosage-limiting toxicities of this compound induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Foscarnet
This document provides essential safety and logistical information for the proper disposal of Foscarnet, tailored for researchers, scientists, and drug development professionals. The following step-by-step guidance ensures safe handling and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).[1] Handle this compound in accordance with good industrial hygiene and safety procedures.[2]
-
Recommended PPE:
If accidental contact occurs, rinse the exposed area with water.[3] In case of a spill, contain it with absorbent, inert material, clean the area, and transfer the waste to a suitable, sealed container for disposal.[1][2]
Step-by-Step Disposal Protocol
Disposal of this compound and associated materials must be carried out in accordance with all local, regional, national, and international regulations.[1][2] The primary goal is to prevent its release into the environment.[1][4]
Step 1: Identify the Type of this compound Waste Categorize the waste to determine the correct disposal stream:
-
Unused or expired this compound solution.
-
Contaminated materials (e.g., PPE, vials, absorbent pads from spills).
-
Contaminated sharps (e.g., needles, syringes).
Step 2: Dispose of Unused or Expired this compound
-
Do not dispose of this compound down the drain or into sewer systems.[2]
-
The recommended method for this compound waste is incineration at a licensed and approved waste disposal facility.[2]
-
For labs without access to an incinerator, follow FDA guidelines for disposing of unused medicine in the trash[5][6]:
-
Remove the this compound solution from its original container.
-
Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Place the mixture in a sealable container, such as a plastic bag or an empty plastic container.[6]
-
Dispose of the sealed container in the household or laboratory trash.
-
Scratch out all personal or identifying information on the original prescription label before recycling or disposing of the empty container.[6]
-
Step 3: Dispose of Contaminated Materials
-
All materials that have come into contact with this compound, including gloves, empty vials, and cleaning materials, should be considered chemical waste.
-
Place these items in a clearly labeled, sealed container or bag separate from regular trash.[1]
-
Dispose of this container in accordance with your institution's chemical waste procedures, which typically involves collection by a licensed waste management service.[2]
Step 4: Dispose of Contaminated Sharps
-
Contaminated sharps, such as needles and syringes, must be disposed of immediately in a designated sharps container.[5]
-
These containers must be closable, puncture-resistant, and leak-proof on the sides and bottom.[2]
-
Follow established institutional and local guidelines for the disposal of medical sharps.[5]
Data Presentation: this compound Product Characteristics
The following table summarizes key quantitative data related to this compound solution and its administration. This information is critical for handling and risk assessment but does not define specific environmental discharge limits, which are subject to local regulations.
| Parameter | Value | Source |
| Formulation Concentration | 24 mg/mL | [3] |
| Induction Dosage (CMV Retinitis) | 60 mg/kg every 8 hours OR 90 mg/kg every 12 hours | [7] |
| Maintenance Dosage (CMV Retinitis) | 90-120 mg/kg once daily | [3] |
| Plasma Half-life | Approximately 3.3 - 4.0 hours | [7] |
| Recommended Pre-infusion Hydration | 750 - 1000 mL of 0.9% NaCl or 5% Dextrose | [8] |
| Recommended Concurrent Hydration | 500 - 1000 mL (dose-dependent) | [8] |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the disposal of this compound. Disposal procedures are dictated by established environmental and safety regulations from bodies like the FDA and are implemented as operational safety protocols rather than experimental methodologies.[1][2][5] The best available technology, potentially including destructive techniques for waste and wastewater, is recommended to prevent environmental release.[1]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste materials in a laboratory or research setting.
Caption: Logical workflow for the safe disposal of different this compound waste streams.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound Sodium Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 6. fda.gov [fda.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Foscarnet
Essential guidance for the safe handling, storage, and disposal of Foscarnet, ensuring the protection of laboratory personnel and the integrity of research.
For researchers and drug development professionals, the safe handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for this compound, a substance that requires careful management. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Exposure Control
While specific occupational exposure limits (OELs) for this compound have not been established by regulatory bodies such as ACGIH, NIOSH, or OSHA, it is crucial to handle the compound with appropriate caution.[1][2][3][4] A private toxicology firm, Affygility Solutions, has developed an OEL and an Acceptable Daily Exposure (ADE) value for this compound, which can be obtained directly from them.[5]
The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety data sheets.
| Protection Type | Specification | Standards |
| Hand Protection | Nitrile gloves are recommended. Double gloving is advised for bulk processing or potential for significant contact.[5][6] | EN374, ASTM F1001 or equivalent[6] |
| Eye Protection | Safety glasses with side shields or goggles.[1][2][3][6] | EN166, ANSI Z87.1 or equivalent[6] |
| Skin and Body Protection | Impervious disposable protective clothing or lab coat.[1][2][6] | EN13982, ANSI 103 or equivalent[6] |
| Respiratory Protection | Required if ventilation is inadequate or if there is a risk of aerosolization. A particulate respirator with a half mask and P3 filter is suggested if the OEL is exceeded.[6] | EN140, EN143, ASTM F2704-10 or equivalent[6] |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical to prevent contamination and ensure safety.
Handling and Storage:
-
Engineering Controls: Work with this compound in a well-ventilated area.[1][2][3] Local exhaust ventilation should be used to control airborne levels.[3] An eyewash station and safety shower must be readily accessible.[1][2][3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dark place in the original, tightly sealed container.[7]
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all local, regional, and national regulations.[1][5][6] Waste should be placed in a labeled, sealed container for disposal.[6] Options for disposal may include sending the material to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Spills and Decontamination:
-
Evacuate: Evacuate non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Contain the spill using absorbent material such as diatomite or universal binders.[1][2]
-
Decontaminate:
-
Collect and Dispose: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[6][7]
-
Clean: Clean the spill area thoroughly with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6] Seek medical attention if irritation persists.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3][6] Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Move the person to fresh air.[3][6] If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[3][6]
Visual Guidance: Procedural Flowcharts
To further clarify the necessary safety protocols, the following diagrams illustrate key decision-making and action workflows for handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step workflow for this compound spill response.
References
- 1. Occupational Toxicology and Pharmacology Services - Affygility Solutions [affygility.com]
- 2. Potent Compound Corner - Affygility Solutions [affygility.com]
- 3. GHS-compliant Safety Data Sheets - Affygility Solutions [affygility.com]
- 4. This compound - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 5. youtube.com [youtube.com]
- 6. Affygility Solutions Announces Online Service for Potent Compound Safety OELs [affygility.com]
- 7. OEL / PDE Monographs: Criteria for Toxicology Partner Selection [affygility.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
